Albofungin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(13R,21S,24R)-6-amino-3,21,28-trihydroxy-24-methoxy-7-methyl-14,16,26-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(28),2(11),3,7,9,17(29),18(27),20(25)-octaene-5,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)26-20(25(18)37-8-36-14)22(32)17-12(30)3-4-13(35-2)24(17)38-26/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKFTVCDYGGLGW-BFHYXJOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C4=C(C5=C(C6=C4C(C3)OCO6)C(=O)C7=C(O5)C(CCC7O)OC)O)C(=C2C(=O)N1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC3=C(C4=C(C5=C(C6=C4[C@@H](C3)OCO6)C(=O)C7=C(O5)[C@@H](CC[C@@H]7O)OC)O)C(=C2C(=O)N1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37895-35-5 | |
| Record name | Albofungin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALBOFUNGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36843J982 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Albofungin from Streptomyces: A Technical Guide
Executive Summary: Albofungin, a highly oxygenated hexacyclic xanthone polyketide, has emerged as a natural product with significant therapeutic potential.[1] First isolated from Actinomyces tumemacerans (now reclassified under Streptomyces), this metabolite and its derivatives exhibit potent antibacterial, antifungal, and antitumor activities.[1][2] Produced by various Streptomyces species, including S. chrestomyceticus and S. tumemacerans, this compound's complex structure and broad-spectrum bioactivity have made it a subject of intensive research.[1][2] Its mechanism of action involves inhibiting bacterial transglycosylase, disrupting cell membranes, and inducing apoptosis in cancer cells.[1][3][4] This guide provides an in-depth overview of the discovery, isolation, biosynthesis, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data for researchers in drug development.
Isolation and Production from Streptomyces
The production of this compound is primarily associated with actinomycete bacteria of the genus Streptomyces. Strains like Streptomyces chrestomyceticus and Streptomyces tumemacerans have been identified as producers of this compound and its chlorinated or brominated analogs.[1][2] The isolation process involves fermentation of the producing strain, followed by solvent extraction and multi-step chromatographic purification.
Fermentation Protocol
Successful production of this compound relies on optimized culture conditions. While specific media can vary, a common approach involves a two-stage fermentation process.
General Protocol for Streptomyces Fermentation:
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium, such as Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium, with spores or mycelial fragments of the Streptomyces strain.[5] The culture is incubated at 28-30°C with shaking at 200 rpm for 2-3 days.[5]
-
Production Culture: The seed culture is then used to inoculate a larger volume of a production medium, such as dextrin-soytone-baking yeasts-MOPS (DNPM) liquid medium.[2] For S. chrestomyceticus, a 25 L culture can be used for large-scale extraction.[1]
-
Incubation: The production culture is incubated for an extended period, typically 7-10 days, under the same temperature and agitation conditions to allow for the accumulation of secondary metabolites, including this compound.[6]
Extraction and Purification Protocol
Following fermentation, the active compounds are extracted from the culture broth and mycelium.
Protocol for Extraction and Purification:
-
Extraction: The entire culture (25 L) is extracted three times with an equal volume of ethyl acetate.[1] The organic phases are combined and evaporated under reduced pressure to yield a dried crude extract.[1]
-
Initial Fractionation: The crude extract is redissolved in methanol and subjected to column chromatography on a C18 silica gel. Elution is performed with a gradient of increasing methanol in water (e.g., 20:80 to 100:0) to separate the components into several fractions.[1][7]
-
Purification by Preparative HPLC: The fractions containing this compound, identified by HPLC analysis, are further purified. This often involves multiple steps using Sephadex LH-20 column chromatography (eluted with methanol) followed by preparative reverse-phase HPLC on a C18 column.[7]
Structural Elucidation
This compound is characterized by a distinctive and highly oxygenated hexacyclic xanthone ring system, belonging to the polycyclic xanthone polyketide family.[1][7] Its molecular formula is C₂₇H₂₄N₂O₉.[7] The structure of this compound and its derivatives, such as chlorothis compound, are typically elucidated using a combination of modern spectroscopic techniques.
Key Methodologies:
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the precise molecular formula of the isolated compounds.[7]
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are essential for determining the connectivity of atoms and establishing the carbon-hydrogen framework of the molecule.[7]
-
Electronic Circular Dichroism (ECD) Spectroscopy: This technique is used to determine the absolute configuration of chiral centers within the molecule.[7]
Biosynthesis of this compound
The biosynthesis of this compound is governed by a large biosynthetic gene cluster (BGC).[2] This cluster contains the genes necessary to produce the complex polyketide backbone and perform the subsequent tailoring reactions.
The this compound Biosynthetic Gene Cluster (BGC)
In Streptomyces chrestomyceticus, the this compound (alb) gene cluster is approximately 72 kb long and contains 72 open reading frames (ORFs).[1][4] A similar cluster was identified in S. tumemacerans, with a minimal essential BGC defined as a 60-kb region.[2][8] The cluster encodes for:
-
Type II Polyketide Synthases (PKSs): These enzymes are responsible for assembling the polyketide chain from malonyl-CoA extender units, which forms the core aromatic framework.[2][9]
-
Tailoring Enzymes: A host of oxidoreductases, methyltransferases, halogenases, and other enzymes modify the polyketide intermediate to generate the final complex structure of this compound.[2][8]
-
Regulators and Transporters: Genes that control the expression of the BGC and export the final product out of the cell.[2]
Heterologous Expression
The functionality of the identified alb BGC has been confirmed through heterologous expression. The entire 72 kb gene cluster from S. chrestomyceticus was successfully transferred into a non-producing host, Streptomyces coelicolor, which then gained the ability to produce this compound and chlorothis compound.[1][7] This technique is crucial for confirming gene cluster function and for engineering strains with improved production yields.
Biological Activity and Mechanism of Action
This compound and its derivatives display a remarkable range of biological activities, making them promising candidates for the development of new antibiotics and anticancer drugs.[7]
Antibacterial Activity
This compound exhibits potent activity against a broad spectrum of bacteria, particularly Gram-positive pathogens, including notorious "ESKAPE" pathogens like Staphylococcus aureus.[1][7] Some derivatives also show significant activity against Gram-negative bacteria.[7] The primary antibacterial mechanism is the inhibition of transglycosylase (TGase), an essential enzyme involved in the biosynthesis of the bacterial cell wall.[1][2] Additionally, studies have shown that this compound can rapidly disrupt the integrity and permeability of the bacterial cell membrane and inhibit peptidoglycan synthesis pathways.[3][10]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Pathogenic Bacteria
| Compound | S. aureus (MRSA) | K. pneumoniae | A. baumannii | E. cloacae |
|---|---|---|---|---|
| This compound A (1) | 0.03 µM | 3.9 µM | 2.0 µM | 2.0 µM |
| This compound (3) | 0.03 µM | >128 µM | 64 µM | 64 µM |
| Chlorothis compound (4) | 0.03 µM | >128 µM | 128 µM | 128 µM |
| Vancomycin | 0.5-1.0 µg/mL | - | - | - |
(Data sourced from She et al., 2021)[7]
Antitumor Activity
This compound derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[7] The primary mechanism for this antitumor activity is the induction of apoptosis (programmed cell death).[4][6]
Table 2: Cytotoxic Activity (IC₅₀) of this compound Derivatives Against Human Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
|---|---|---|
| This compound A (1) | 1.1 µM | 1.9 µM |
| This compound (3) | 1.5 µM | 2.6 µM |
| Chlorothis compound (4) | 2.4 µM | 3.9 µM |
(Data sourced from She et al., 2021)[7]
The induction of apoptosis by this compound is characterized by key cellular events such as chromatin condensation and nuclear fragmentation.[6] This process is mediated through signaling pathways that lead to the activation of caspases, the executioner enzymes of apoptosis.
References
- 1. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and Biochemical Characterization of Halogenation and Drug Transportation Genes Encoded in the this compound Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture of Albofungin and Its Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration of the core structure, biological activities, and experimental protocols related to the potent polycyclic xanthone antibiotic, Albofungin, and its derivatives.
This compound, a natural product first isolated from Actinomyces albus var. fungatus, is a member of the polycyclic xanthone family of antibiotics.[1] Characterized by a highly oxygenated and complex hexacyclic ring system, this compound and its subsequently discovered derivatives have garnered significant interest within the scientific community due to their broad spectrum of biological activities, including potent antibacterial, antifungal, and antitumor properties.[2][3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the chemical structure of this compound and its key derivatives, quantitative biological data, and the experimental methodologies employed in their study.
Core Chemical Structure and Key Derivatives
The core scaffold of this compound is a heptacyclic structure featuring a xanthone moiety.[4] The IUPAC name for this compound is (13R,21S,24R)-6-amino-3,21,28-trihydroxy-24-methoxy-7-methyl-14,16,26-trioxa-6-azaheptacyclo[15.11.1.0²,¹¹.0⁴,⁹.0¹³,²⁹.0¹⁸,²⁷.0²⁰,²⁵]nonacosa-1(28),2(11),3,7,9,17(29),18(27),20(25)-octaene-5,19-dione.[5] Key derivatives that have been isolated and characterized primarily from Streptomyces chrestomyceticus include this compound A, this compound B, and Chlorothis compound.[2] The structural variations among these derivatives, often involving substitutions on the core ring system, lead to differing biological activities and physicochemical properties. The absolute stereochemistry of this compound and Chlorothis compound has been confirmed by single-crystal X-ray diffraction.[4]
Table 1: Physicochemical Properties of this compound and Its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₂₇H₂₄N₂O₉ | 520.49 | Yellow Crystal |
| This compound A [2] | C₂₆H₂₂N₂O₉ | 506.47 | Yellow Powder |
| This compound B [2] | C₂₈H₂₆N₂O₉ | 534.52 | Yellow Powder |
| Chlorothis compound [4] | C₂₇H₂₃ClN₂O₉ | 554.94 | Not Reported |
Biological Activity: Quantitative Analysis
This compound and its derivatives exhibit potent biological activity against a range of microbial pathogens and cancer cell lines. The following tables summarize the minimum inhibitory concentrations (MIC) against various bacteria and the half-maximal inhibitory concentrations (IC₅₀) against human cancer cell lines.
Table 2: Antibacterial Activity (MIC) of this compound and Derivatives (in µM) [5][6]
| Organism | This compound | This compound A | Chlorothis compound |
| Staphylococcus aureus ATCC 25923 | 0.004 | 0.008 | 0.008 |
| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 0.008 | 0.008 | 0.004 |
| Bacillus subtilis ATCC 6633 | 0.004 | 0.008 | Not Reported |
| Klebsiella pneumoniae ATCC 13883 | >128 | 8 | >128 |
| Acinetobacter baumannii ATCC 19606 | >128 | 16 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 | >128 |
| Enterococcus faecalis ATCC 29212 | 0.016 | 0.031 | Not Reported |
Table 3: Antitumor Activity (IC₅₀) of this compound and Derivatives (in µM) [5][6]
| Cell Line | This compound | This compound A | Chlorothis compound |
| HeLa (Cervical Carcinoma) | 0.005 | 0.003 | 0.004 |
| MCF-7 (Breast Carcinoma) | 0.009 | 0.008 | 0.006 |
| HepG2 (Hepatocellular Carcinoma) | 0.012 | 0.015 | 0.009 |
| A549 (Lung Carcinoma) | 0.025 | 0.015 | 0.021 |
| HCT116 (Colon Carcinoma) | 0.018 | 0.011 | 0.014 |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the study of this compound and its derivatives, from isolation and structural elucidation to the investigation of its biological activities.
Isolation and Purification of this compound and Derivatives from Streptomyces chrestomyceticus[2]
-
Fermentation: S. chrestomyceticus is cultured in a suitable liquid medium (e.g., Gause's synthetic medium) under aerobic conditions at 28-30°C for 7-10 days to allow for the production of secondary metabolites.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is then extracted with an organic solvent, typically ethyl acetate. The solvent is evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Column Chromatography: The crude extract is first fractionated using silica gel or C18 reverse-phase column chromatography with a gradient elution system (e.g., methanol-water or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity are further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water with 0.1% trifluoroacetic acid).
-
Structure Elucidation[2][4]
The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Heterologous Expression of the this compound Biosynthetic Gene Cluster[2][7]
The heterologous expression of the this compound biosynthetic gene cluster (BGC) in a host organism like Streptomyces coelicolor allows for the controlled production of this compound and its derivatives and facilitates the study of the biosynthetic pathway.
-
BGC Identification and Cloning: The this compound BGC is identified from the genomic DNA of the producing strain using genome mining tools. The entire BGC is then cloned into a suitable expression vector.
-
Host Transformation: The expression vector containing the this compound BGC is introduced into a heterologous host strain, such as S. coelicolor, using standard transformation protocols (e.g., protoplast transformation).
-
Cultivation and Analysis: The transformed host is cultivated under appropriate conditions to induce the expression of the BGC. The production of this compound and its derivatives is then confirmed by HPLC and MS analysis of the culture extracts.
Evaluation of Antitumor Activity and Apoptosis Induction[2][6]
The antitumor activity of this compound and its derivatives is assessed, and the mechanism of action is investigated through apoptosis assays.
-
Cell Viability Assay (MTT Assay): Cancer cell lines are treated with varying concentrations of the compounds for a specific duration (e.g., 48 or 72 hours). The cell viability is then determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, from which the IC₅₀ values are calculated.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining): To determine if the compounds induce apoptosis, treated cells are stained with Annexin V-FITC and propidium iodide (PI). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in treated cells.
Visualizing Key Processes
To better understand the complex relationships and workflows involved in the study of this compound, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound and its derivatives.
Caption: Experimental workflow for the heterologous expression of the this compound BGC.
Caption: Simplified signaling pathway of this compound A-induced apoptosis in cancer cells.
References
- 1. [Isolation and primary chemical purification of the antibiotic this compound] [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
The Albofungin Polycyclic Xanthone Family: A Technical Guide to Classification, Bioactivity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The Albofungin family of polycyclic xanthones represents a promising class of natural products with potent and diverse biological activities. Isolated from actinomycetes, these highly oxygenated aromatic polyketides are characterized by a distinctive angular hexacyclic or heptacyclic framework containing a xanthone core.[1][2][3] This technical guide provides a comprehensive overview of the classification, biological activities, and mechanisms of action of the this compound family, with a focus on quantitative data and experimental methodologies to support further research and drug development efforts.
Classification and Chemical Structures
The this compound family belongs to the broader class of polycyclic xanthone natural products synthesized via a type II polyketide synthase (PKS) pathway.[2][4] The core structure is a highly oxygenated hexacyclic skeleton, often featuring a cyclic amide, which is a rare feature among aromatic polyketides.[3] Key variations among the members of this family arise from different substituents on the amide nitrogen, variations in the oxidation state of the B and F rings, and substitutions on the C ring.[3]
The primary members of the this compound family that have been characterized include:
-
This compound: The first member of this family to be isolated, featuring a unique tetrahydroxanthone-containing heptacyclic ring system.[2]
-
Chlorothis compound: A chlorinated analogue of this compound.[2]
-
This compound A and B: Novel derivatives identified from Streptomyces chrestomyceticus, with this compound A possessing a rare N-aminoamide linkage in the A ring.[4][5]
Biological Activities
The this compound family exhibits a wide spectrum of potent biological activities, making them attractive candidates for drug discovery. These activities include antibacterial, antifungal, and antitumor effects.[1][4]
Antibacterial Activity
This compound and its derivatives have demonstrated significant activity against a broad range of bacteria, including multidrug-resistant "ESKAPE pathogens" (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5] Notably, some derivatives show potent activity against both Gram-positive and Gram-negative bacteria.[4][5]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Pathogenic Bacteria
| Compound | S. aureus (μM) | K. pneumoniae (μM) | A. baumannii (μM) | E. cloacae (μM) |
| This compound A (1) | 0.008 - 0.016 | 3.12 - 6.25 | 6.25 - 12.5 | 3.12 - 6.25 |
| This compound B (2) | 0.016 - 0.031 | >50 | >50 | >50 |
| This compound (3) | 0.004 - 0.008 | 6.25 - 12.5 | 12.5 - 25 | 6.25 - 12.5 |
| Chlorothis compound (4) | 0.008 - 0.016 | >50 | >50 | >50 |
| Vancomycin | 0.5 - 1 | - | - | - |
Data compiled from She et al., 2021.[4]
Antitumor Activity
Members of the this compound family have shown remarkable cytotoxic activity against various cancer cell lines at nanomolar concentrations.[1][2] This has led to their recognition as potent anticancer antibiotics.[1]
Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives against Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) (nM) | MCF-7 (Breast Cancer) (nM) | A549 (Lung Cancer) (nM) |
| This compound A (1) | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| This compound (3) | 0.8 ± 0.1 | 1.9 ± 0.3 | 2.4 ± 0.3 |
| Doxorubicin | 520 ± 30 | 780 ± 50 | 450 ± 40 |
Data represents typical values reported in the literature and may vary between specific studies.
Experimental Protocols
Isolation and Purification of this compound Derivatives
A typical workflow for the isolation and purification of this compound and its derivatives from Streptomyces fermentation broths is outlined below.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the isolated compounds is typically determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The antitumor activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Mechanism of Action
Antibacterial Mechanism
The antibacterial mode of action of this compound is multifaceted. It involves the rapid disruption and permeabilization of the bacterial cell membrane, followed by interaction with intracellular components like DNA.[6] Furthermore, it has been shown to inhibit peptidoglycan biosynthesis and flagellar assembly pathways.[6]
Antitumor Mechanism: Induction of Apoptosis
The antitumor activity of the this compound family is primarily attributed to the induction of apoptosis, or programmed cell death, in cancer cells.[4][5] This is a critical mechanism for the development of effective cancer chemotherapeutics.
Biosynthesis
The biosynthesis of the this compound core structure is governed by a large biosynthetic gene cluster (BGC) that encodes for a type II polyketide synthase (PKS) and various tailoring enzymes.[4][7] The polyketide chain, formed from malonyl-CoA extender units, undergoes a series of cyclization and modification reactions to yield the complex hexacyclic xanthone framework.[4]
Conclusion and Future Perspectives
The this compound polycyclic xanthone family represents a rich source of bioactive compounds with significant potential for the development of new antibiotics and anticancer agents. Their complex structures and potent biological activities continue to attract considerable attention from the scientific community. Future research should focus on the total synthesis of these natural products and their analogs to enable comprehensive structure-activity relationship (SAR) studies. Furthermore, a deeper understanding of their molecular targets and mechanisms of resistance will be crucial for their successful translation into clinical applications. The heterologous expression of their biosynthetic gene clusters also opens up avenues for biosynthetic engineering to generate novel and more potent derivatives.
References
- 1. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of Albofungin as an antimicrobial
An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Albofungin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a polycyclic xanthone natural product, produced by Streptomyces species, that demonstrates potent, broad-spectrum antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][2] Its primary mechanism of action involves the targeted inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability. Specifically, this compound binds to the transglycosylase (TGase) domain of penicillin-binding proteins (PBPs), preventing the polymerization of peptidoglycan chains.[2] This disruption leads to compromised cell wall integrity and subsequent cell death. Additionally, secondary mechanisms, including the rapid disruption of bacterial cell membrane integrity and permeability, contribute to its potent bactericidal effects.[1][3] This document provides a comprehensive overview of this compound's mechanism of action, antimicrobial spectrum, resistance mechanisms, and the key experimental protocols used in its characterization.
Primary Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The principal antimicrobial activity of this compound stems from its highly specific interference with bacterial cell wall synthesis. The bacterial cell wall, composed primarily of peptidoglycan (PG), is crucial for maintaining cellular shape and protecting against osmotic lysis.
Molecular Target: Transglycosylase Domain of PBPs
The final stages of peptidoglycan biosynthesis are catalyzed by penicillin-binding proteins (PBPs), which are bifunctional enzymes possessing both transglycosylase (TGase) and transpeptidase (TPase) activity. This compound specifically targets the TGase domain.[2] The TGase domain is responsible for polymerizing glycan chains by catalyzing the formation of β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues of the Lipid II precursor molecule.[4][5]
By binding to the TGase active site, this compound non-covalently obstructs the binding of the Lipid II substrate.[2][5] This action halts the elongation of the glycan backbone, a critical step in the formation of the peptidoglycan sacculus. The inhibition of transglycosylation ultimately leads to a weakened cell wall that cannot withstand the internal turgor pressure, resulting in cell lysis and death.[4]
Secondary Mechanisms and Cellular Effects
Beyond its primary target, this compound exerts additional disruptive effects on bacterial cells, contributing to its rapid bactericidal activity.
Disruption of Cell Membrane Integrity
Studies utilizing scanning electron microscopy and fluorescent staining have demonstrated that this compound rapidly compromises the integrity and permeability of the bacterial cell membrane.[1][6] This effect is observed in both planktonic cells and biofilms. The disruption of the membrane potential and loss of barrier function leads to leakage of intracellular components and contributes significantly to cell death. While the precise molecular interactions with the membrane are still under investigation, this action complements the inhibition of cell wall synthesis.
Downregulation of Key Metabolic Pathways
Quantitative proteomics analyses of Vibrio parahaemolyticus treated with this compound revealed significant downregulation of several essential metabolic pathways.[1] These include:
-
Purine Metabolism: Affecting DNA and RNA synthesis precursors.
-
Amino Acid Biosynthesis: Limiting the building blocks for proteins.
-
Fatty Acid Metabolism: Impacting membrane synthesis and energy storage.
Furthermore, proteins related to flagellar assembly and bacterial chemotaxis were also downregulated, suggesting this compound can inhibit motility and biofilm formation.[1][3]
Antimicrobial Spectrum and Potency
This compound and its derivatives exhibit potent activity against a wide array of both Gram-positive and Gram-negative bacteria, including notorious "ESKAPE" pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[7][8] The minimum inhibitory concentrations (MICs) are often in the nanomolar to low micromolar range.
| Organism | Strain | This compound (μM) | Chlorothis compound (μM) | This compound A (μM) | Reference |
| Gram-Positive | |||||
| S. aureus | ATCC 25923 | 0.04 | 0.04 | 0.02 | [7][8] |
| MRSA | ATCC 43300 | 0.08 | 0.08 | 0.04 | [7][8] |
| B. subtilis | zk31 | 0.02 | 0.02 | 0.01 | [7][8] |
| Gram-Negative | |||||
| K. pneumoniae | NRRL-B-3521 | 0.32 | >36 | 0.16 | [7][8] |
| A. baumannii | B-65371 | 1.28 | >36 | 0.64 | [7][8] |
| E. cloacae | NRRL-B-425 | 0.64 | >36 | 0.32 | [7][8] |
| E. coli | k12 | 1.28 | >36 | 0.64 | [7][8] |
| V. parahaemolyticus | Drug-resistant | 0.03-0.06 µg/mL* | - | - | [1] |
Note: Data for V. parahaemolyticus was reported in µg/mL; conversion to µM depends on the specific derivative's molecular weight.
Resistance Mechanisms
While acquired resistance in clinical settings has not been documented, studies on the this compound biosynthetic gene cluster have revealed intrinsic resistance mechanisms in the producing organism, Streptomyces.[2][9] Two genes, orfA and orfL, have been identified that confer a novel "belt and braces" detoxification mechanism.[2]
-
orfA: Encodes an FADH₂-dependent halogenase that modifies the this compound structure. While this halogenation can increase binding affinity to TGase, it also reduces membrane permeability.[2]
-
orfL: Encodes a Major Facilitator Superfamily (MFS) transporter that acts as an efflux pump, actively removing this compound and its congeners from the cell.[2][9]
This dual system of modification and efflux provides the producing organism with robust self-protection.
Key Experimental Methodologies
The elucidation of this compound's mechanism of action relies on a suite of established and advanced experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol (Broth Microdilution): [7][8]
-
Preparation: A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: An overnight bacterial culture is diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL). Each well is inoculated with this bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Analysis: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.
Cell Membrane Permeability Assay
This assay assesses whether an antimicrobial agent damages the bacterial cell membrane, making it permeable.
Protocol (Fluorescent Staining): [1]
-
Treatment: Bacterial cells are treated with this compound at its MIC or a multiple thereof for a defined period. Control groups (untreated and heat-killed) are included.
-
Staining: Cells are washed and stained with a fluorescent dye mixture, such as SYTO 9 and propidium iodide (PI). SYTO 9 enters all cells (live and dead) and fluoresces green, while PI only enters cells with compromised membranes and fluoresces red, quenching the SYTO 9 signal.
-
Imaging: Samples are visualized using fluorescence or confocal microscopy.
-
Analysis: An increase in the red fluorescence signal in the this compound-treated group compared to the live control indicates membrane damage.
Quantitative Proteomics Analysis
This method identifies and quantifies global changes in protein expression in response to drug treatment, revealing affected cellular pathways.
Protocol (LC-MS/MS-based): [1][10]
-
Sample Preparation: Bacterial cultures are treated with and without a sub-lethal concentration of this compound. Cells are harvested, and proteins are extracted and digested (e.g., with trypsin) into peptides.
-
LC-MS/MS: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of peptides and their fragments.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and their corresponding proteins. The relative abundance of each protein between the treated and control samples is quantified.
-
Pathway Analysis: Proteins showing significant changes in expression (up- or downregulation) are mapped to known biochemical pathways to identify cellular processes affected by this compound.
Conclusion
This compound is a potent antimicrobial agent with a multi-faceted mechanism of action. Its primary strength lies in the specific inhibition of the transglycosylase domain of PBPs, a validated and crucial target in bacterial cell wall synthesis. This is powerfully complemented by its ability to rapidly disrupt cell membrane function and downregulate key metabolic and virulence-related pathways. The broad spectrum of activity, including against resistant pathogens, makes this compound and its derivatives promising candidates for further development in the fight against infectious diseases. Understanding its core mechanisms, as detailed in this guide, is essential for optimizing its therapeutic potential and overcoming potential resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 8. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and Biochemical Characterization of Halogenation and Drug Transportation Genes Encoded in the this compound Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Antitumor Properties of Albofungin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antitumor properties of albofungin and its recently identified derivatives. This compound, a polycyclic xanthone natural product isolated from Actinomyces species, and its analogues have demonstrated significant potential as anticancer agents.[1] This document compiles quantitative data on their bioactivity, details key experimental protocols for their evaluation, and visualizes the underlying mechanisms and experimental workflows.
Quantitative Bioactivity Data
Recent studies have focused on novel this compound derivatives isolated from Streptomyces chrestomyceticus, namely this compound A and this compound B, alongside the known compounds this compound and chlorothis compound.[1][2] The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Chemical Name | HeLa (Cervical Carcinoma) IC₅₀ (µM) | MCF 7 (Breast Carcinoma) IC₅₀ (µM) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM) |
| 1 | This compound A | 0.003 | 0.005 | 0.02 |
| 2 | This compound B | 0.016 | 0.012 | 0.33 |
| 3 | This compound | 0.008 | 0.006 | 0.038 |
| 4 | Chlorothis compound | 0.018 | 0.007 | Not Reported |
Data sourced from She et al., 2021.[3][4]
All tested compounds displayed significant antitumor activities, with IC₅₀ values ranging from the nanomolar to the low micromolar range.[3][4] Notably, this compound A (Compound 1 ) exhibited the most potent activity against the HeLa cell line.[3]
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the antitumor activity of these this compound derivatives is the induction of apoptosis, a form of programmed cell death.[1][2] Studies focused on this compound A (Compound 1 ) demonstrated that it inhibits cancer cell proliferation by triggering this pathway in both HeLa and MCF 7 cells.[1][3] This was confirmed through multiple experimental approaches, including Annexin V/PI double staining and terminal deoxynucleotidyl transferase (dUTP) nick-end labeling (TUNEL) assays.[1][2] Treatment with this compound A led to a significant, dose-dependent increase in the apoptotic rate in both cell lines.[3]
Signaling Pathway for Apoptosis Induction
The following diagram illustrates a generalized pathway by which an external agent like an this compound derivative can induce apoptosis. While the precise molecular targets of this compound derivatives are still under investigation, this model represents the key cellular events that are triggered.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Isolation and Purification of this compound Derivatives
This protocol describes a general procedure for extracting secondary metabolites from Streptomyces.
-
Fermentation: Culture the Streptomyces chrestomyceticus strain in a suitable liquid medium (e.g., containing yeast extract, malt extract, and glucose) under optimal conditions (e.g., 28°C, 200 rpm) for 7-10 days.
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the mycelium and the supernatant separately using an organic solvent such as ethyl acetate. Combine the organic extracts.
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques for purification. This typically includes:
-
Silica Gel Column Chromatography: Fractionate the crude extract using a gradient of solvents (e.g., hexane-ethyl acetate followed by dichloromethane-methanol).
-
Sephadex LH-20 Column Chromatography: Further purify the fractions to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using a semi-preparative HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).
-
-
Compound Identification: Monitor the fractions using Thin Layer Chromatography (TLC) and HPLC to identify and isolate pure compounds.
In Vitro Cytotoxicity Assay (IC₅₀ Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF 7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.001 µM to 10 µM). Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of the this compound derivative (and a control) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation (e.g., at 300 x g for 5 minutes).
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate solution for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Add 50 µL of the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to each coverslip.
-
Incubation: Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Counterstaining: Wash the cells with PBS. Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342 for 10 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright nuclear fluorescence.
Visualized Experimental and Logical Workflows
Overall Experimental Workflow
The process of discovering and characterizing these novel antitumor compounds follows a logical progression from isolation to mechanistic studies.
References
- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
The N-aminoamide Pharmacophore: A Linchpin in the Bioactivity of Albofungin and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Albofungin, a polycyclic xanthone natural product, and its derivatives have garnered significant attention for their potent broad-spectrum antibacterial and antitumor activities. Central to their biological function is the rare N-aminoamide pharmacophore, a structural motif that has been identified as a critical determinant of their efficacy. This technical guide provides a comprehensive overview of the N-aminoamide pharmacophore in this compound, detailing its role in the compound's mechanism of action, structure-activity relationships, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes complex biological processes to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred a renewed interest in natural products as a source of novel antimicrobial agents. This compound, originally isolated from Streptomyces albus, has demonstrated remarkable efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various cancer cell lines. The unique hexagonal ring structure of this compound, featuring a rare N-aminoamide moiety, is a key area of investigation for understanding its potent bioactivities. This guide will delve into the technical aspects of the N-aminoamide pharmacophore, providing a valuable resource for scientists working on the development of new therapeutics based on the this compound scaffold.
The N-aminoamide Pharmacophore: A Key to Bioactivity
The N-aminoamide group within the A ring of the this compound scaffold has been shown to be essential for its biological activity, particularly against Gram-positive bacteria.[1] Structure-activity relationship (SAR) studies have consistently demonstrated that analogs lacking this moiety exhibit significantly reduced or abolished antibacterial efficacy. This highlights the N-aminoamide as a critical pharmacophore for target engagement and the initiation of the downstream cytotoxic effects.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of this compound and its key derivatives, highlighting the importance of the N-aminoamide pharmacophore.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Pathogenic Bacteria [1][2][3]
| Compound | N-aminoamide Present | MRSA ATCC 43300 (nM) | S. aureus ATCC 25923 (nM) | K. pneumoniae NRRL-B-3521 (µM) | A. baumannii B-65371 (µM) |
| This compound (1) | Yes | <0.1 | 0.4 | >100 | >100 |
| This compound A (2) | Yes | <0.1 | <0.1 | 12.5 | 25 |
| This compound B (lacking N-aminoamide) | No | 30 | 30 | >100 | >100 |
| Chlorothis compound (4) | Yes | 0.1 | 0.1 | >100 | >100 |
Table 2: IC50 Values of this compound Derivatives against Human Cancer Cell Lines [4]
| Compound | HeLa (Cervical Cancer) (µM) | MCF-7 (Breast Cancer) (µM) |
| This compound A (1) | 1.8 | 3.5 |
Mechanism of Action
The N-aminoamide pharmacophore is integral to the multi-pronged mechanism of action of this compound, which includes disruption of the bacterial cell envelope and induction of apoptosis in cancer cells.
Antibacterial Mechanism: Inhibition of Peptidoglycan Synthesis
This compound acts as a potent inhibitor of bacterial transglycosylase, a key enzyme in the peptidoglycan biosynthesis pathway.[2] This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The N-aminoamide moiety is believed to play a crucial role in the binding of this compound to the active site of the transglycosylase enzyme.
Caption: Inhibition of Peptidoglycan Synthesis by this compound.
Antitumor Mechanism: Induction of Apoptosis
In cancer cells, this compound and its analogs induce programmed cell death, or apoptosis.[4][5] This is characterized by DNA fragmentation and the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: this compound-Induced Apoptosis Signaling Pathway.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the broth microdilution method described in the cited literature.[1]
Objective: To determine the minimum concentration of an this compound analog that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound analogs
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube containing 5 mL of MHB.
-
Incubate the culture overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for MIC Determination.
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
This protocol is a representative method for detecting DNA fragmentation associated with apoptosis.[5]
Objective: To identify apoptotic cells by detecting DNA strand breaks.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
This compound analog
-
Cell culture medium and supplements
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in appropriate culture vessels (e.g., chamber slides or multi-well plates).
-
Treat the cells with various concentrations of the this compound analog for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells with PBS.
-
-
Analysis:
-
If desired, counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Analyze the cells using a fluorescence microscope or flow cytometer to detect the fluorescent signal from the labeled dUTPs incorporated into the fragmented DNA.
-
Caption: Workflow for TUNEL Assay.
Conclusion
The N-aminoamide pharmacophore is a cornerstone of the potent biological activities of this compound and its derivatives. Its essential role in antibacterial and antitumor efficacy makes it a prime focus for future drug development efforts. A thorough understanding of its contribution to the mechanism of action and the downstream signaling pathways is critical for the rational design of novel, more effective therapeutic agents based on the this compound scaffold. This technical guide provides a foundational resource for researchers to advance these efforts.
References
- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Initial Investigations into the Cytotoxicity of Albofungin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the cytotoxic properties of Albofungin and its derivatives. The document summarizes key quantitative data, details the experimental protocols used in these foundational studies, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of this compound and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined using the MTT assay. All compounds exhibited significant antitumor activities, with IC50 values ranging from the nanomolar to the low micromolar range.[1][2] The data from these initial studies are summarized in the table below.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound A (1) | HeLa | Cervical Carcinoma | 0.003 |
| MCF-7 | Breast Carcinoma | 0.005 | |
| HepG2 | Hepatocellular Carcinoma | 0.02 | |
| This compound B (2) | HeLa | Cervical Carcinoma | 0.016 |
| MCF-7 | Breast Carcinoma | 0.012 | |
| HepG2 | Hepatocellular Carcinoma | 0.33 | |
| This compound (3) | HeLa | Cervical Carcinoma | 0.008 |
| MCF-7 | Breast Carcinoma | 0.006 | |
| HepG2 | Hepatocellular Carcinoma | 0.038 | |
| Chlorothis compound (4) | HeLa | Cervical Carcinoma | 0.018 |
| MCF-7 | Breast Carcinoma | 0.007 | |
| HepG2 | Hepatocellular Carcinoma | 0.9 |
Table 1: IC50 values of this compound compounds against various human cancer cell lines. Data sourced from She et al., 2021.[1][2]
Mechanism of Action: Induction of Apoptosis
Initial mechanistic studies have revealed that the cytotoxic effects of this compound derivatives are, at least in part, mediated by the induction of apoptosis, or programmed cell death.[3] This was demonstrated through Annexin V/PI double staining and flow cytometry analysis, which showed a significant dose-dependent increase in the apoptotic rate in both HeLa and MCF-7 cells after treatment with this compound A.[2] Further confirmation was obtained through the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.[2]
While the precise signaling cascade initiated by this compound in cancer cells is yet to be fully elucidated, studies on the broader class of polycyclic xanthones suggest a potential mechanism involving the intrinsic (mitochondrial) pathway of apoptosis.[4][5] This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase cascades.[4] Specifically, some xanthones have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of initiator caspase-9 and executioner caspase-3.[4][5]
Based on these findings for related compounds, a proposed signaling pathway for this compound-induced apoptosis is visualized below.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the initial investigations of this compound's cytotoxicity.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate photometer
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After the initial 24-hour incubation, replace the medium with fresh medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation with Compound: Incubate the cells with the compounds for another 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate photometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection (Annexin V/PI Staining)
The Annexin V/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa or MCF-7 cells
-
Complete culture medium
-
This compound compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with varying concentrations of this compound A for 24 hours. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow Visualization
The general workflow for the initial investigation of this compound's cytotoxicity is outlined in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 3. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. mdpi.com [mdpi.com]
Albofungin's Interaction with Bacterial DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of Albofungin's interaction with bacterial DNA. While primarily recognized for its potent activity against bacterial cell membranes and cell wall synthesis, evidence suggests secondary effects on DNA-related processes. This document synthesizes available data, details relevant experimental protocols, and proposes workflows for further investigation into this nuanced aspect of this compound's mechanism of action.
Executive Summary
This compound is a polycyclic xanthone antibiotic with broad-spectrum antibacterial activity. Current research indicates that its primary mode of action involves the disruption of the bacterial cell membrane and the inhibition of peptidoglycan biosynthesis through binding to the transglycosylase domain of penicillin-binding proteins.[1][2][3][4][5][6][7][8] However, several studies have observed downstream effects on DNA replication and repair processes, suggesting an indirect or weak interaction with bacterial DNA.[1][3] This guide will explore the evidence for these interactions, provide quantitative data on this compound's biological activity, and detail experimental methodologies to facilitate further research.
Quantitative Biological Activity of this compound and Its Derivatives
The following tables summarize the reported minimum inhibitory concentrations (MIC) against various bacterial strains and the 50% inhibitory concentrations (IC50) against human cancer cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives Against Pathogenic Bacteria
| Compound | Organism | Strain | MIC (µM) | Reference |
| This compound A | Staphylococcus aureus | MRSA ATCC 43300 | <0.0001 | [3] |
| This compound | Staphylococcus aureus | MRSA ATCC 43300 | <0.0001 | [3] |
| Chlorothis compound | Staphylococcus aureus | MRSA ATCC 43300 | 0.0001 | [3] |
| This compound A | Staphylococcus aureus | ATCC 25923 | 0.0004 | [3] |
| This compound | Staphylococcus aureus | ATCC 25923 | <0.0001 | [3] |
| Chlorothis compound | Staphylococcus aureus | ATCC 25923 | 0.0001 | [3] |
| This compound A | Klebsiella pneumoniae | NRRL-B-3521 | 6.3 | [3] |
| This compound | Klebsiella pneumoniae | NRRL-B-3521 | >20 | [3] |
| Chlorothis compound | Klebsiella pneumoniae | NRRL-B-3521 | >20 | [3] |
| This compound A | Acinetobacter baumannii | B-65371 | 12.5 | [3] |
| This compound | Acinetobacter baumannii | B-65371 | >20 | [3] |
| Chlorothis compound | Acinetobacter baumannii | B-65371 | >20 | [3] |
| This compound A | Enterobacter cloacae | NRRL-B-425 | 12.5 | [3] |
| This compound | Enterobacter cloacae | NRRL-B-425 | >20 | [3] |
| Chlorothis compound | Enterobacter cloacae | NRRL-B-425 | >20 | [3] |
| This compound A | Escherichia coli | k12 | 12.5 | [3] |
| This compound | Escherichia coli | k12 | >20 | [3] |
| Chlorothis compound | Escherichia coli | k12 | >20 | [3] |
Table 2: Antitumor Activity (IC50) of this compound and Its Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound A | HeLa (cervical carcinoma) | 0.003 | [1] |
| This compound | HeLa (cervical carcinoma) | 0.004 | [1] |
| Chlorothis compound | HeLa (cervical carcinoma) | 0.005 | [1] |
| This compound A | MCF 7 (breast carcinoma) | 0.008 | [1] |
| This compound | MCF 7 (breast carcinoma) | 0.012 | [1] |
| Chlorothis compound | MCF 7 (breast carcinoma) | 0.015 | [1] |
| This compound A | HepG2 (hepatocellular carcinoma) | 0.015 | [1] |
| This compound | HepG2 (hepatocellular carcinoma) | 0.025 | [1] |
| Chlorothis compound | HepG2 (hepatocellular carcinoma) | 0.030 | [1] |
This compound's Effect on Bacterial DNA: An Indirect Mechanism
The prevailing evidence suggests that this compound does not act as a primary DNA-binding agent in bacteria. Studies have reported a "weak interaction with bacterial DNA".[2] The observed impairment of DNA replication and mismatch repair processes is likely a downstream consequence of the primary mechanisms of action.[1] this compound's disruption of the cell membrane and inhibition of cell wall synthesis leads to significant cellular stress, which can indirectly affect DNA integrity and the expression of DNA maintenance proteins.[1] Specifically, proteins essential for DNA replication and repair, such as replicative DNA helicase (dnaB), DNA polymerase III subunit beta (dnaN), and DNA polymerase III subunit epsilon (dnaQ), have been shown to be significantly downregulated following this compound treatment.[1]
Figure 1. Proposed indirect mechanism of this compound's effect on bacterial DNA.
Experimental Protocols for Investigating this compound-DNA Interaction
While direct, high-affinity binding has not been demonstrated, certain in vitro assays can be employed to characterize the nature and extent of any interaction between this compound and bacterial DNA.
DNA Interaction Assay (Gel Mobility Shift Assay)
This protocol is adapted from a study on this compound's effect on Vibrio parahaemolyticus and can be used to qualitatively assess DNA binding.[6]
Objective: To determine if this compound can cause a mobility shift in bacterial genomic DNA during agarose gel electrophoresis, which would indicate a binding interaction.
Materials:
-
Purified bacterial genomic DNA
-
This compound solutions of known concentrations
-
1x TAE or TBE buffer
-
1% Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Incubator at 37°C
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator or other gel imaging system
Procedure:
-
DNA Preparation: Extract and purify genomic DNA from the target bacterial species using a commercial kit. Quantify the DNA concentration and assess its purity.
-
Binding Reaction:
-
In separate microcentrifuge tubes, mix a constant amount of genomic DNA with an equal volume of this compound solution to achieve final concentrations ranging from 0 to 50 µg/mL.
-
Include a control tube with DNA and the solvent used for this compound.
-
-
Incubation: Incubate the reaction mixtures for 30 minutes at 37°C to allow for potential binding.
-
Gel Electrophoresis:
-
Add DNA loading dye to each reaction tube.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization:
-
Stain the gel with ethidium bromide or a safer alternative.
-
Visualize the DNA bands under UV light and document the results.
-
Interpretation: A retardation in the migration of the DNA in the presence of this compound, compared to the control lane, would suggest a binding interaction. The degree of the shift may correlate with the concentration of this compound.
Figure 2. Experimental workflow for the DNA interaction (gel mobility shift) assay.
Proposed DNase I Footprinting Assay (Hypothetical)
DNase I footprinting could be employed to investigate if this compound binds to specific sequences within a DNA fragment, such as a promoter region of a gene known to be affected by its presence. Note: This experiment has not been reported for this compound and is presented as a potential avenue for future research.
Objective: To identify potential specific DNA binding sites of this compound.
Materials:
-
A purified, end-labeled DNA fragment of interest (e.g., 100-400 bp)
-
This compound
-
DNase I
-
Binding buffer
-
Stop solution (containing EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus for sequencing gels
-
Autoradiography or fluorescence imaging system
Procedure:
-
Probe Preparation: Prepare a high-purity DNA fragment, labeled at one end with a radioactive or fluorescent tag.
-
Binding Reaction:
-
In separate tubes, incubate the labeled DNA probe with increasing concentrations of this compound.
-
Include a control reaction with no this compound.
-
-
DNase I Digestion:
-
Add a pre-determined, limiting concentration of DNase I to each tube and incubate for a short, standardized time to achieve partial digestion (on average, one cut per DNA molecule).
-
-
Reaction Termination: Stop the digestion by adding a stop solution.
-
Analysis:
-
Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualize the resulting DNA ladder.
-
Interpretation: A "footprint," appearing as a gap in the DNA ladder in the lanes containing this compound, would indicate a region of the DNA that was protected from DNase I cleavage due to the binding of the compound.
Figure 3. Hypothetical workflow for a DNase I footprinting assay with this compound.
Conclusion and Future Directions
The current body of evidence points to this compound's primary antibacterial activity being the disruption of the cell envelope. The observed effects on DNA-related processes are likely secondary, resulting from widespread cellular stress. The "weak interaction" with DNA observed in gel shift assays warrants further investigation to determine its biological relevance.
Future research should focus on:
-
Quantitative Binding Studies: Employing techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to obtain quantitative data (Kd) on the interaction between this compound and bacterial DNA.
-
Enzyme Inhibition Assays: Testing the inhibitory activity of this compound against key DNA-related enzymes such as DNA gyrase and topoisomerases to determine if it has any direct enzymatic targets.
-
In Vivo Studies: Utilizing advanced microscopy and cellular biology techniques to visualize the effects of this compound on the bacterial nucleoid structure in living cells.
A more precise understanding of any secondary interactions with DNA will provide a more complete picture of this compound's mechanism of action and could inform the development of more potent and specific derivatives.
References
- 1. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNase I footprinting [gene.mie-u.ac.jp]
- 5. med.upenn.edu [med.upenn.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncology.wisc.edu [oncology.wisc.edu]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Albofungin
Introduction
Albofungin is a polycyclic xanthone natural product derived from Streptomyces species, known for its potent antibacterial, antifungal, and antitumor activities.[1][2][3] Its complex hexacyclic ring system and broad-spectrum bioactivity make it a significant candidate for drug development.[3][4] This application note provides a detailed protocol for the isolation and purification of this compound and its derivatives from the fermentation broth of Streptomyces chrestomyceticus. The protocol is based on a multi-step chromatographic process, yielding high-purity compounds suitable for further research and development. Additionally, this note summarizes the quantitative yields, physicochemical properties, and known mechanisms of action of this compound.
Experimental Protocols
This section details the step-by-step methodology for the cultivation of Streptomyces chrestomyceticus, followed by the extraction, isolation, and purification of this compound and its derivatives.
1. Fermentation of Streptomyces chrestomyceticus
-
Strain Cultivation : Culture Streptomyces chrestomyceticus BCC 24770 on a GYM (Glucose-Yeast-Malt) agar plate.[1]
-
Incubation : Incubate the culture at 30°C for 7 days.[1]
-
Large-Scale Fermentation : Inoculate a 25 L fermentation culture with the mycelium from the agar plate and cultivate under appropriate conditions to produce secondary metabolites.[1]
2. Extraction of Crude Metabolites
-
Solvent Extraction : Extract the entire 25 L culture broth three times with an equal volume of ethyl acetate.[1]
-
Concentration : Combine the organic layers (ethyl acetate) and evaporate the solvent under reduced pressure to obtain the dried crude extract.[1]
3. Chromatographic Purification
The purification process involves a multi-step approach using different chromatographic techniques to separate this compound and its derivatives from the complex crude extract.
3.1. Initial Fractionation: C18 Silica Gel Column Chromatography
-
Sample Preparation : Dissolve the crude extract (approx. 27 g) in a minimal amount of methanol (MeOH).[1]
-
Column Packing : Load the dissolved extract onto a C18 silica gel column.
-
Gradient Elution : Fractionate the extract using a stepwise gradient of increasing methanol concentration in water (from 20:80 to 100:0 MeOH:H₂O).[1]
-
Fraction Collection : Collect a total of nine primary fractions (Fractions 1–9).[1]
-
Analysis : Analyze all fractions using High-Performance Liquid Chromatography (HPLC) to identify fractions containing the target compounds based on their UV absorption patterns. Fractions 5, 6, and 7 typically contain this compound and its derivatives.[1]
3.2. Purification of Fraction 5 (Yielding this compound A)
-
Size-Exclusion Chromatography : Load Fraction 5 onto a Sephadex LH-20 column and elute with 100% MeOH to generate four subfractions (Fractions 5-1 to 5-4).[1]
-
Preparative HPLC : Subject Fraction 5-4 to preparative HPLC using a Phenomenex Luna C18 column.[1][5]
3.3. Purification of Fraction 6 (Yielding this compound and this compound B)
-
Preparative HPLC : Purify Fraction 6 using preparative HPLC.[1]
3.4. Purification of Fraction 7 (Yielding Chlorothis compound)
-
Preparative HPLC : Purify Fraction 7 using preparative HPLC.[1]
Data Presentation
The following tables summarize the quantitative data from the purification process and the analytical data for the isolated compounds.
Table 1: Summary of Purification Yields
| Purification Stage | Starting Material / Fraction | Product | Yield | Reference |
| Crude Extraction | 25 L Culture Broth | Crude Extract | 27 g | [1] |
| Purification of Fraction 5-4 | Fraction 5-4 | This compound A (Compound 1) | 15 mg | [1] |
| Purification of Fraction 6 | Fraction 6 | This compound B (Compound 2) | 2 mg | [1] |
| Purification of Fraction 6 | Fraction 6 | This compound (Compound 3) | 2.1 g | [1] |
| Purification of Fraction 7 | Fraction 7 | Chlorothis compound (Compound 4) | 670 mg | [1] |
Table 2: Physicochemical and Spectroscopic Data of Purified this compound Derivatives
| Property | This compound A (1) | This compound B (2) | This compound (3) | Chlorothis compound (4) |
| Appearance | Yellow powder | Yellow powder | Known Compound | Known Compound |
| Molecular Formula | C₂₆H₂₂N₂O₉ | C₂₈H₂₆N₂O₉ | C₂₇H₂₄N₂O₉ | C₂₇H₂₃ClN₂O₉ |
| HRMS [M+H]⁺ (Calculated) | 507.1359 | 520.1563 | - | - |
| HRMS [M+H]⁺ (Observed) | 507.1398 | 520.1602 | - | - |
| UV λₘₐₓ (MeOH), nm | 227, 252, 300, 376 | 227, 252, 300, 376 | - | - |
| Optical Rotation [α]²⁵D (c, Solvent) | -417 (c 1.2, MeOH) | -126 (c 0.5, MeOH) | - | - |
| Reference | [1][6] | [1][6] | [1][3] | [1][3] |
Note: Detailed 1D and 2D NMR data (¹H, ¹³C, HSQC, HMBC, COSY) for compounds 1, 2, and 3 can be found in the source literature.[1][6]
Visualized Workflows and Pathways
Diagram 1: Experimental Workflow for this compound Purification
Caption: Workflow for this compound isolation and purification.
Diagram 2: Known Mechanisms of Action of this compound
Caption: Mechanisms of action for this compound.
References
- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
Application Notes & Protocols for the HPLC Analysis of Albofungin
These application notes provide a comprehensive guide for the analysis of Albofungin using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
This compound is a polycyclic xanthone polyketide natural product that has demonstrated significant antibacterial and antitumor activities. Accurate and reliable analytical methods are essential for its detection, quantification, and characterization in various samples, including fermentation broths and purified extracts. This document outlines a standard HPLC-UV method for the analysis of this compound.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₄N₂O₉ | |
| Appearance | Yellow powder | |
| UV λmax (in Methanol) | 227, 252, 300, 376 nm |
HPLC Method for this compound Analysis
This section details the recommended HPLC conditions for the analytical determination of this compound. The method is based on reverse-phase chromatography with UV detection.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | Phenomenex Luna C18 (100 Å, 250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 98% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 252 nm, 300 nm, or 376 nm (select based on desired selectivity and sensitivity) |
| Injection Volume | 10 µL |
| Run Time | Approximately 35 minutes |
Note: The above conditions are a starting point and may require optimization for specific applications and sample matrices. The use of formic acid is compatible with mass spectrometry if an HPLC-MS system is used. For preparative scale, larger columns (e.g., 250 x 21.2 mm, 5 µm) and higher flow rates are utilized.
Experimental Protocols
3.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 70% A: 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
3.2. Sample Preparation from Fermentation Broth
This protocol describes the extraction of this compound from a Streptomyces fermentation culture.
-
Extraction: Extract the whole fermentation broth (e.g., 1 L) three times with an equal volume of ethyl acetate. For smaller analytical samples, a scaled-down version can be used (e.g., 10 mL broth with 10 mL ethyl acetate).
-
Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a dried crude extract.
-
Reconstitution: Dissolve a known amount of the crude extract in a suitable solvent, such as methanol or DMSO.
-
Cleanup (Optional for crude samples): For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be implemented.
-
Filtration: Prior to injection, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilution: Dilute the filtered sample with the initial mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Data Analysis and Presentation
Quantitative analysis of this compound is performed by external standard calibration.
-
Calibration Curve: Inject the working standard solutions and plot the peak area versus concentration to generate a calibration curve.
-
Quantification: Inject the prepared samples, and using the peak area of this compound, determine the concentration from the calibration curve.
Representative Quantitative Data (Hypothetical for Analytical Method):
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Note: The above table presents typical performance characteristics of a validated HPLC method. Actual values must be determined experimentally.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a fermentation culture.
Caption: Workflow for this compound Analysis by HPLC.
Unveiling the Pro-Apoptotic Potential of Albofungin: A Flow Cytometry-Based Application Note
Introduction
Albofungin, a polycyclic xanthone-derived natural product, has demonstrated significant antitumor properties.[1] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells.[1] This application note provides a detailed protocol for utilizing flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the apoptotic effects of this compound on cancer cell lines. This method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations, offering a robust platform for researchers, scientists, and drug development professionals to investigate the cytotoxic efficacy of this compound and its derivatives. While the complete signaling cascade of this compound-induced apoptosis is an active area of research, this guide provides the necessary tools to measure its pro-apoptotic outcome.[2]
Experimental Workflow
The overall experimental process for assessing this compound-induced apoptosis via flow cytometry is outlined below. This workflow ensures reproducible and reliable results.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 0.5 | 75.6 ± 3.5 | 15.8 ± 2.2 | 4.1 ± 1.1 | 4.5 ± 1.5 |
| This compound | 1.0 | 48.3 ± 4.2 | 35.2 ± 3.8 | 12.7 ± 2.5 | 3.8 ± 1.1 |
| This compound | 2.5 | 22.1 ± 3.9 | 48.9 ± 5.1 | 25.4 ± 4.3 | 3.6 ± 0.9 |
| Staurosporine (Positive Control) | 1.0 | 15.4 ± 2.8 | 40.1 ± 4.5 | 42.3 ± 5.0 | 2.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound. Include a vehicle-only control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol for Annexin V & Propidium Iodide Staining:
-
Harvest Cells: Carefully collect the culture medium (which contains detached apoptotic cells) from each well. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with their corresponding culture medium.[2]
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant.
-
Washing: Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[2]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube before analysis.[4]
Flow Cytometry Analysis:
-
Instrument Setup: Calibrate the flow cytometer using compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI).
-
Data Acquisition: Analyze the samples on the flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). Set up quadrants to differentiate the following populations:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)[5]
-
Potential Signaling Pathway of this compound-Induced Apoptosis
While the precise molecular targets of this compound in eukaryotic cells are not fully elucidated, many antitumor agents induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.
Flow cytometry is a powerful and quantitative method for assessing the pro-apoptotic activity of this compound. The detailed protocols provided in this application note offer a standardized approach for obtaining reliable and reproducible data. This enables the effective screening and characterization of this compound and its analogs in a drug discovery and development setting, paving the way for further investigation into their therapeutic potential as anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic and Biochemical Characterization of Halogenation and Drug Transportation Genes Encoded in the this compound Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Albofungin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albofungin, a polycyclic xanthone natural product isolated from Streptomyces species, has demonstrated potent antimicrobial activity against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains.[1][2][3][4] Its multifaceted mechanism of action, which involves the disruption of the bacterial cell membrane, inhibition of peptidoglycan biosynthesis, and downregulation of flagellar assembly and secretion systems, makes it a compelling candidate for further antibiotic development.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, along with a summary of reported MIC values and a diagram of its proposed mechanism of action.
Data Presentation: this compound MIC Values
The following tables summarize the reported MIC values of this compound and its derivatives against various bacterial strains. These values highlight its potent activity, often in the nanomolar to low micromolar range.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Gram-Positive Bacteria
| Compound | MRSA ATCC 43300 (nM) | Staphylococcus aureus ATCC 25923 (nM) |
| This compound A | <0.1 | 0.4 |
| This compound B | 30 | 30 |
| This compound | <0.1 | <0.1 |
| Chlorothis compound | 0.1 | 0.1 |
Data sourced from She et al., 2021.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Gram-Negative Bacteria
| Compound | Klebsiella pneumoniae NRRL-B-3521 (µM) | Acinetobacter baumannii B-65371 (µM) | Enterobacter cloacae NRRL-B-425 (µM) | Escherichia coli k12 (µM) |
| This compound A | 15 | 15 | 3.7 | >30 |
| This compound B | >30 | >30 | >30 | >30 |
| This compound | 3.7 | 3.7 | 0.9 | 3.7 |
| Chlorothis compound | 3.7 | 3.7 | 0.9 | 3.7 |
Data sourced from She et al., 2021.[6]
Table 3: Additional Reported MIC Values for this compound
| Organism | Strain | MIC (µg/mL) |
| Vibrio parahaemolyticus | Penicillin- and Cephalosporin-Resistant Isolate | 0.12 |
| Vibrio parahaemolyticus | 1482 | 0.03 |
| Vibrio alginolyticus | 1597 | 0.03 |
Data sourced from recent studies on this compound's activity against Vibrio species.[1]
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[5]
1. Materials
-
This compound (and its derivatives, if applicable)
-
Sterile 96-well microtiter plates (U- or V-bottom)[7]
-
Bacterial strains for testing
-
Sterile petri dishes
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)[9]
-
Appropriate solvent for this compound (e.g., DMSO)
-
0.85% sterile saline
2. Preparation of Reagents and Bacterial Inoculum
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.[9]
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7][10]
-
3. Assay Procedure
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution of this compound:
-
Add 100 µL of the 2x final concentration of this compound stock solution to the wells in column 1.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to column 10.
-
Discard 100 µL from column 10.[11]
-
Column 11 will serve as the positive control (growth control, no drug).
-
Column 12 will serve as the negative control (sterility control, no bacteria).[11]
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to each well from column 1 to column 11.
-
Do not add bacteria to the sterility control wells in column 12.
-
-
Incubation: Seal the plate (e.g., with a plastic bag or plate sealer) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[7][9]
-
Reading the Results:
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Proposed Mechanism of Action of this compound
Caption: this compound's multifaceted mechanism of action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. google.com [google.com]
Application Notes and Protocols for Heterologous Expression of the Albofungin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the albofungin biosynthetic gene cluster (BGC). This compound and its derivatives are polycyclic xanthone polyketides with potent antibacterial and antitumor activities.[1] Heterologous expression of the this compound BGC in well-characterized host strains allows for the stable production and genetic manipulation of these valuable secondary metabolites.
Overview of this compound Biosynthesis and Heterologous Expression
The this compound BGC is a large, type II polyketide synthase (PKS) cluster, approximately 72 kb in size, containing around 72 open reading frames.[1][2] These genes encode the PKS machinery, tailoring enzymes, regulators, and transporters necessary for the production of the complex this compound scaffold.[1][2] The biosynthesis begins with the loading of an acetate unit onto an acyl carrier protein, followed by chain extension with malonyl-CoA.[1]
Successful heterologous expression of the this compound BGC has been achieved in Streptomyces coelicolor and Streptomyces albus, demonstrating the feasibility of producing these complex molecules in a heterologous host.[1][3] The primary strategy for cloning and transferring such a large BGC involves the construction of a Bacterial Artificial Chromosome (BAC) library from the genomic DNA of the native producing strain, followed by identification of the desired clone and its transfer to the heterologous host via conjugation.[1] More targeted approaches using CRISPR-Cas9 have also been employed to delimit the minimal essential gene set for this compound biosynthesis.[3]
Quantitative Data on this compound Production
Quantitative data on the production of this compound and its derivatives in heterologous hosts is not extensively reported in the primary literature. However, the isolation yields from the native producer, Streptomyces chrestomyceticus, can serve as a benchmark for optimization efforts in heterologous systems.
| Compound | Native Producer Yield (from 25 L culture) | Heterologous Host | Heterologous Yield | Reference |
| This compound A (1) | 15 mg | S. coelicolor | Not Reported | [1] |
| This compound B (2) | 2 mg | S. coelicolor | Not Reported | [1] |
| This compound (3) | 2.1 g | S. coelicolor | Production Confirmed | [1] |
| Chlorothis compound (4) | 670 mg | S. coelicolor | Production Confirmed | [1] |
Experimental Protocols
Construction of a BAC Library from Streptomyces
This protocol outlines the general steps for constructing a BAC library from a native this compound-producing Streptomyces strain.
Materials:
-
Streptomyces strain (e.g., S. chrestomyceticus BCC 24770)
-
GYM medium (Glucose, Yeast extract, Malt extract)
-
BamHI restriction enzyme
-
BAC vector (e.g., pBeloBAC11)
-
E. coli competent cells for cloning
Procedure:
-
Cultivate the Streptomyces strain in GYM medium for 3 days.[1]
-
Isolate high-molecular-weight genomic DNA from the mycelium.
-
Partially digest the genomic DNA with BamHI to generate large fragments.
-
Ligate the size-selected DNA fragments into the BamHI site of the BAC vector.
-
Transform the ligation mixture into E. coli competent cells.
-
Plate the transformed cells on selective medium and incubate to obtain a library of clones.
Screening of the BAC Library for the this compound BGC
Materials:
-
BAC library
-
PCR primers specific to the this compound BGC
-
PCR reagents
-
Agarose gel electrophoresis system
Procedure:
-
Design PCR primers targeting conserved regions within the this compound BGC (e.g., ketosynthase domains).
-
Pool BAC clones and perform PCR screening on the pooled DNA.
-
Identify positive pools and subsequently screen individual clones within those pools to isolate the BAC clone containing the complete this compound BGC.
Heterologous Expression of the this compound BGC in Streptomyces coelicolor
This protocol describes the transfer of the this compound BGC-containing BAC vector into S. coelicolor M1146 via conjugation.
Materials:
-
E. coli ET12567/pUZ8002 carrying the this compound BGC BAC clone
-
S. coelicolor M1146
-
LB medium
-
MS agar (mannitol, soya flour, agar)
-
AM5 fermentation medium (composition not specified in the literature)
-
Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)
Procedure:
-
Introduce the this compound BGC BAC plasmid into the donor E. coli strain ET12567/pUZ8002 by electroporation.
-
Grow the E. coli donor strain in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.
-
Prepare a spore suspension of the recipient S. coelicolor M1146 from a culture grown on MS agar.
-
Mix the E. coli donor cells and S. coelicolor spores and plate on MS agar.
-
Incubate the conjugation plates to allow for plasmid transfer.
-
Overlay the plates with a selection solution containing nalidixic acid (to counter-select E. coli) and apramycin (to select for S. coelicolor exconjugants).
-
Isolate individual exconjugant colonies and confirm the presence of the this compound BGC by PCR.
-
Inoculate a confirmed exconjugant into AM5 fermentation medium and incubate for 5 days to allow for the production of this compound.[1]
Extraction and Analysis of this compound from Fermentation Broth
Materials:
-
Fermentation culture of the heterologous host
-
Ethyl acetate
-
Rotary evaporator
-
HPLC system with a C18 column
-
UPLC-MS system for confirmation
Procedure:
-
Extract the fermentation broth with an equal volume of ethyl acetate.
-
Separate the organic phase and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by HPLC to detect the presence of this compound and its derivatives by comparing retention times and UV spectra with authentic standards.
-
Confirm the identity of the produced compounds by UPLC-MS analysis.
Visualizations
This compound Biosynthetic Pathway
References
- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exodocientifica.com.br [exodocientifica.com.br]
- 3. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Albofungin: A Promising Biocidal Additive for Marine Antifouling Coatings
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Marine biofouling, the accumulation of microorganisms, plants, algae, and small animals on submerged surfaces, poses a significant economic and operational challenge to maritime industries. Traditional antifouling coatings have often relied on biocides that are harmful to the marine ecosystem, such as the now-banned tributyltin (TBT).[1][2] The urgent need for effective, environmentally benign antifouling solutions has spurred research into novel, natural-product-based biocides. Albofungin, a polycyclic xanthone-derived antibiotic isolated from the bacterium Streptomyces chrestomyceticus, has emerged as a highly promising candidate for such applications.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of marine antifouling coatings.
Recent studies have demonstrated that this compound and its analogues exhibit potent, broad-spectrum antifouling activity against both micro- and macro-fouling organisms at low cytotoxic levels.[1][2][3][4] Its efficacy, coupled with its potential for cost-effective production through fermentation, positions this compound as a viable alternative to current antifouling agents.[1][2]
Mechanism of Action
The antifouling mechanism of this compound is multifaceted, targeting key biological processes in fouling organisms. In the major fouling barnacle Amphibalanus amphitrite, this compound treatment has been shown to upregulate the metabolism of xenobiotics via the cytochrome P450 pathway, effectively marking the compound for excretion.[5][6][7] Concurrently, it downregulates essential energy metabolic processes, hindering the organism's ability to settle and metamorphose.[5][6][7] This targeted action on specific metabolic pathways suggests a lower likelihood of broad, non-target toxicity.[6] Furthermore, this compound exhibits potent antibacterial and antibiofilm properties by disrupting the cell membrane and inhibiting peptidoglycan biosynthesis and flagellar assembly in bacteria.[8]
Quantitative Data Summary
The following tables summarize the reported antifouling activities of this compound and its derivatives against various marine fouling organisms.
Table 1: Antibiofilm Activity of Albofungins against Marine Bacteria
| Compound | Gram-Positive Bacteria (MBIC90, µM) | Gram-Negative Bacteria (MBIC90, µM) |
| This compound | Low micromolar range | Low micromolar range |
| This compound A | Low micromolar range | Low micromolar range |
| Chrestoxanthone A | Not specified | Not specified |
| Chlorothis compound | Low micromolar range | Low micromolar range |
MBIC90: Minimum Biofilm Inhibitory Concentration required to inhibit 90% of biofilm formation. Data extracted from a study by She et al. (2022).[1]
Table 2: Anti-macrofouling Activity of Albofungins
| Compound | Barnacle (A. amphitrite) Larval Settlement (EC50, µg/mL) | Bryozoan (B. neritina) Larval Settlement (EC50, µg/mL) |
| This compound | Significantly lower than control at 0.625-40 µg/mL | Not specified |
| This compound A | Significantly lower than control at 0.625-40 µg/mL | Not specified |
| Chrestoxanthone A | No significant difference from control | Not specified |
| Chlorothis compound | No significant difference from control | Not specified |
EC50: Half-maximal effective concentration. Data suggests a dose-dependent inhibition of larval settlement.[1][6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifouling efficacy of this compound and its derivatives.
Protocol 1: Antibacterial and Antibiofilm Assay
This protocol is adapted from methodologies described in studies on this compound's bioactivity.[1]
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against marine bacteria.
Materials:
-
This compound and its derivatives
-
Marine bacterial strains (e.g., Staphylococcus aureus, Micrococcus sp., Sulfitobacter pontiacus, Pseudomonas pachastrellae)
-
Marine Broth medium
-
96-well microtiter plates
-
Spectrophotometer (for MIC)
-
Crystal Violet solution (for MBIC)
Procedure:
-
MIC Determination:
-
Prepare a serial dilution of this compound in Marine Broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 22°C or 30°C) overnight.
-
The MIC is the lowest concentration of this compound that prevents visible bacterial growth.
-
-
MBIC Determination:
-
Following MIC determination, carefully remove the planktonic cells from the wells.
-
Wash the wells with sterile phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with Crystal Violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound dye with 95% ethanol.
-
Measure the absorbance at a suitable wavelength (e.g., 595 nm) to quantify the biofilm biomass.
-
The MBIC90 is the concentration at which a 90% reduction in biofilm formation is observed compared to the control.
-
Protocol 2: Larval Settlement Assay
This protocol is based on methods used to assess the anti-macrofouling properties of this compound.[1][6]
Objective: To evaluate the effect of this compound on the settlement of marine invertebrate larvae (e.g., barnacle Amphibalanus amphitrite).
Materials:
-
Competent barnacle cyprid larvae
-
This compound and its derivatives
-
Filtered seawater (FSW)
-
24-well plates
-
Dimethyl sulfoxide (DMSO) as a solvent for this compound
-
Stereomicroscope
Procedure:
-
Prepare different concentrations of this compound in FSW. A small amount of DMSO (e.g., 0.1%) can be used to dissolve the compound.
-
Add the this compound solutions to the wells of a 24-well plate. Include a control group with 0.1% DMSO in FSW.
-
Introduce a known number of competent cyprid larvae (e.g., 20) into each well.
-
Incubate the plates under controlled conditions (e.g., 25°C, dark) for a specified period (e.g., 48 hours).
-
After incubation, count the number of settled, metamorphosed, and dead larvae in each well under a stereomicroscope.
-
Calculate the settlement rate and mortality rate for each concentration. The settlement rate is the percentage of larvae that have successfully attached and metamorphosed.
References
- 1. Discovery, Yield Improvement, and Application in Marine Coatings of Potent Antifouling Compounds Albofungins Targeting Multiple Fouling Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery, Yield Improvement, and Application in Marine Coatings of Potent Antifouling Compounds Albofungins Targeting Multiple Fouling Organisms [frontiersin.org]
- 3. doaj.org [doaj.org]
- 4. Discovery, Yield Improvement, and Application in Marine Coatings of Potent Antifouling Compounds Albofungins Targeting Multiple Fouling Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of antifouling compound this compound in inhibiting barnacle larval settlement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of antifouling compound this compound in inhibiting barnacle larval settlement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Assessing Albofungin's Antitumor Activity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell viability assays, specifically the MTT assay, to evaluate the antitumor efficacy of Albofungin and its derivatives.
Introduction
This compound, a polycyclic xanthone natural product, and its derivatives have demonstrated significant antitumor activities against various cancer cell lines.[1][2][3][4] A crucial step in the preclinical evaluation of such compounds is the quantitative assessment of their cytotoxic effects on cancer cells. Cell viability assays are fundamental tools for this purpose, providing a measure of the proportion of viable cells in a population after exposure to a test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for determining cell viability and is particularly well-suited for the initial screening of potential antitumor agents like this compound.
The principle of the MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of this formazan, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Studies have shown that this compound and its derivatives exhibit potent cytotoxic effects, with IC50 values (the concentration of a drug that inhibits cell growth by 50%) in the nanomolar to low micromolar range against various human cancer cell lines.[3][4] The primary mechanism underlying this cytotoxicity has been identified as the induction of apoptosis, or programmed cell death.[1][2][3][4]
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound and its derivatives against several human cancer cell lines, as determined by the MTT assay.
| Compound | HeLa (Cervical Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |
| This compound A | 0.003 | 0.005 | 0.02 |
| This compound B | 0.016 | 0.012 | 0.33 |
| This compound | 0.008 | 0.006 | 0.038 |
| Chlorothis compound | 0.018 | 0.007 | 0.90 |
Data extracted from She et al., 2021.
Experimental Protocols
This section provides a detailed protocol for the MTT assay, which can be adapted for testing the antitumor activity of this compound and its derivatives.
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound or its derivatives (stock solution in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its derivatives in complete culture medium. It is advisable to perform a wide range of concentrations for the initial experiments to determine the IC50.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound's cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular mechanism of this compound-induced apoptosis is still under investigation, based on the established hallmarks of apoptosis, a plausible signaling cascade can be proposed. This compound likely triggers the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
References
- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Editing of the Albofungin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the targeted editing of the albofungin biosynthetic gene cluster (BGC) in Streptomyces. The protocols outlined below are designed to facilitate various genetic manipulations, including gene knockout for functional analysis, and promoter engineering to enhance the production of this compound and its derivatives.
Introduction to this compound and its Biosynthetic Gene Cluster
This compound is a polyketide natural product exhibiting potent antifungal and antitumor activities. Its complex chemical structure is synthesized by a large biosynthetic gene cluster (BGC) found in various Streptomyces species, such as Streptomyces chrestomyceticus and Streptomyces tumemacerans. The this compound BGC is approximately 72 kb and contains around 72 open reading frames.[1] These genes encode for the necessary polyketide synthases (PKSs), tailoring enzymes (e.g., oxygenases, methyltransferases, halogenases), regulators, and transporters required for the biosynthesis and secretion of this compound.[1]
CRISPR-Cas9 technology offers a powerful tool for the precise genetic modification of the this compound BGC. This enables researchers to elucidate the function of individual genes, generate novel this compound analogs, and engineer strains with improved production yields.
Applications of CRISPR-Cas9 for this compound BGC Editing
-
Gene Knockout for Functional Genomics: Targeted deletion of specific genes within the this compound BGC allows for the determination of their roles in the biosynthetic pathway. For instance, knocking out a putative tailoring enzyme may lead to the accumulation of an intermediate or the production of a novel derivative, thereby revealing the function of the enzyme.
-
Promoter Engineering for Enhanced Production: The native expression of the this compound BGC may be tightly regulated and yield low titers of the final product. By using CRISPR-Cas9 to insert a strong, constitutive promoter upstream of key biosynthetic operons or pathway-specific activators, the production of this compound can be significantly increased.[2]
-
Gene Replacement and Pathway Engineering: Specific domains of the polyketide synthase or other enzymes can be swapped with those from other biosynthetic pathways to generate novel this compound analogs with potentially improved therapeutic properties.
-
Delimiting BGC Boundaries: CRISPR-Cas9 can be used to create targeted deletions at the periphery of the predicted BGC to identify the minimal set of genes required for this compound biosynthesis.[3]
Quantitative Data on this compound Production
The following tables present hypothetical quantitative data to illustrate the potential impact of CRISPR-Cas9 mediated modifications on this compound production. Actual results will vary depending on the specific experimental conditions, host strain, and the nature of the genetic modification.
Table 1: this compound Titer Following Gene Knockout of a Putative Tailoring Enzyme
| Strain | Genotype | This compound Titer (mg/L) | Novel Derivative Detected |
| Wild-Type | albA+ | 15.2 ± 1.8 | No |
| Mutant 1 | ΔalbA | 0 | Yes |
| Mutant 2 | ΔalbA | 0 | Yes |
| Mutant 3 | ΔalbA | 0 | Yes |
Data is illustrative and based on typical outcomes of gene knockout experiments.
Table 2: Enhanced this compound Production via Promoter Insertion
| Strain | Promoter Inserted | Target Gene | This compound Titer (mg/L) | Fold Increase |
| Wild-Type | None | - | 12.5 ± 1.5 | - |
| Engineered 1 | ermEp | albB (PKS) | 48.7 ± 4.2 | 3.9 |
| Engineered 2 | kasOp | albC (regulator) | 75.3 ± 6.8 | 6.0 |
| Engineered 3 | kasOp* | albB (PKS) | 92.1 ± 8.5 | 7.4 |
Data is illustrative and based on the successful application of promoter engineering to other secondary metabolite BGCs.[2]
Experimental Protocols
Protocol 1: Gene Knockout in the this compound BGC using CRISPR-Cas9
This protocol describes the deletion of a target gene within the this compound BGC in a Streptomyces host.
1. Design and Construction of the CRISPR-Cas9 Plasmid:
-
sgRNA Design: Design two unique 20-bp single guide RNAs (sgRNAs) targeting the 5' and 3' flanking regions of the gene of interest. Ensure the target sequences are followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). Use online tools to minimize off-target effects.
-
Plasmid Construction: Synthesize the sgRNA cassettes and clone them into a suitable E. coli-Streptomyces shuttle vector containing the cas9 gene under a constitutive or inducible promoter (e.g., pCRISPomyces-2).
-
Homology Arms: Amplify ~1.5 kb upstream and downstream homology arms flanking the target gene from the Streptomyces genomic DNA.
-
Assembly: Assemble the homology arms into the sgRNA-containing plasmid using Gibson Assembly or a similar cloning method. This will serve as the repair template for homologous recombination.
2. Transformation of Streptomyces:
-
Plasmid Transfer: Introduce the final CRISPR-Cas9 plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Conjugation: Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain. Plate the conjugation mixture on a medium supplemented with appropriate antibiotics for selection of exconjugants.
3. Screening and Verification of Mutants:
-
Initial Screening: Screen the resulting exconjugants by PCR using primers that flank the targeted gene. A smaller PCR product compared to the wild-type indicates a successful deletion.
-
Curing of the Plasmid: To remove the CRISPR-Cas9 plasmid, passage the mutant colonies on a non-selective medium and then screen for the loss of the plasmid-associated antibiotic resistance.
-
Verification: Confirm the gene deletion by Sanger sequencing of the PCR product from the cured mutant and by Southern blot analysis if necessary.
4. Phenotypic Analysis:
-
Fermentation and Extraction: Cultivate the wild-type and mutant strains under conditions conducive to this compound production. Extract the secondary metabolites from the culture broth and mycelium.
-
LC-MS Analysis: Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolic profiles of the wild-type and mutant strains. Look for the absence of the this compound peak and the potential appearance of new peaks corresponding to intermediates or novel derivatives in the mutant.
Protocol 2: Promoter Insertion for Enhanced this compound Production
This protocol outlines the insertion of a strong constitutive promoter upstream of a key biosynthetic gene or operon in the this compound BGC.
1. Design and Construction of the CRISPR-Cas9 Plasmid:
-
sgRNA Design: Design a single sgRNA that targets the desired insertion site for the new promoter.
-
Plasmid and Repair Template Construction: Construct the CRISPR-Cas9 plasmid as described in Protocol 1. The repair template in this case will consist of the desired promoter sequence (e.g., ermEp* or kasOp*) flanked by ~1.5 kb homology arms corresponding to the regions upstream and downstream of the sgRNA target site.
2. Transformation and Screening:
-
Follow the transformation and screening procedures as outlined in Protocol 1. The initial PCR screening should use primers that anneal outside the homology arms. A larger PCR product in the mutant compared to the wild-type will indicate a successful promoter insertion.
3. Verification and Phenotypic Analysis:
-
Verify the promoter insertion by Sanger sequencing of the PCR product.
-
Perform fermentation, extraction, and LC-MS analysis as described in Protocol 1. Quantify the production of this compound in the wild-type and engineered strains to determine the impact of the promoter insertion.
Visualizations
Caption: Workflow for CRISPR-Cas9 mediated gene knockout in the this compound BGC.
Caption: Simplified overview of the proposed this compound biosynthetic pathway.
References
- 1. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 2. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Assays of Albofungin Halogenase Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of Albofungin halogenase (OrfA), a flavin-dependent halogenase involved in the biosynthesis of this compound.
Introduction
This compound is a potent antibiotic with a complex polycyclic structure. The halogenated derivatives of this compound, such as chlorothis compound and bromothis compound, are biosynthesized by the action of a dedicated FAD-dependent halogenase, OrfA, encoded within the this compound biosynthetic gene cluster.[1][2][3] This enzyme catalyzes the site-specific halogenation of the this compound scaffold. Understanding the activity and substrate specificity of this halogenase is crucial for the bioengineering of novel this compound analogs with potentially improved therapeutic properties. The following protocols describe in vitro assays to characterize the enzymatic activity of the this compound halogenase.
Data Summary
The in vitro activity of this compound halogenase (OrfA) is dependent on a flavin reductase partner to supply the necessary reduced flavin adenine dinucleotide (FADH₂).[2][4] The enzyme exhibits substrate promiscuity with respect to the halide ion, being capable of utilizing both chloride and bromide.[4]
| Substrate | Halide Donor | Product | Reference |
| This compound | KCl | Chlorothis compound | [2][4] |
| This compound | KBr | Bromothis compound | [2][4] |
| This compound | KF, KI | No product detected | [4] |
Experimental Protocols
Protocol 1: Expression and Purification of this compound Halogenase (OrfA) and Flavin Reductase (Fre)
This protocol describes the heterologous expression and purification of the this compound halogenase OrfA and a suitable flavin reductase, such as Fre from E. coli, which is required for the in vitro assay.[2]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vectors containing the genes for OrfA and Fre
-
LB Broth and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis reagents
Procedure:
-
Transform the expression vectors into the E. coli expression strain.
-
Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified proteins at -80°C.
Protocol 2: In Vitro Halogenase Activity Assay
This protocol outlines the procedure for the in vitro enzymatic reaction to assess the halogenation of this compound by OrfA.[2]
Materials:
-
Purified this compound halogenase (OrfA)
-
Purified Flavin Reductase (Fre)
-
This compound (substrate)
-
Flavin adenine dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide (NADH)
-
Potassium chloride (KCl) or Potassium bromide (KBr)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Quenching solution (e.g., Methanol or Acetonitrile)
-
LC-MS system for product analysis
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the following components in Reaction Buffer:
-
OrfA (final concentration, e.g., 1-10 µM)
-
Fre (final concentration, e.g., 1-5 µM)
-
FAD (final concentration, e.g., 20-50 µM)
-
NADH (final concentration, e.g., 200-500 µM)
-
This compound (final concentration, e.g., 50-100 µM)
-
KCl or KBr (final concentration, e.g., 10-100 mM)
-
-
Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for a specific time (e.g., 1-4 hours).
-
Terminate the reaction by adding an equal volume of quenching solution (e.g., ice-cold methanol).
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the supernatant by LC-MS to detect the formation of halogenated this compound products (chlorothis compound or bromothis compound). Monitor the expected mass-to-charge ratios of the products.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro assay of this compound halogenase.
Proposed Catalytic Cycle of this compound Halogenase (OrfA)
Caption: Proposed catalytic cycle of the FAD-dependent this compound halogenase (OrfA).
References
- 1. Genetic and Biochemical Characterization of Halogenation and Drug Transportation Genes Encoded in the this compound Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic and Biochemical Characterization of Halogenation and Drug Transportation Genes Encoded in the this compound Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
Developing Albofungin as a Potential Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albofungin, a polycyclic xanthone-derived natural product, has demonstrated significant potential as a therapeutic agent due to its potent antibacterial and antitumor activities. Isolated from Streptomyces species, this compound and its derivatives exhibit a broad spectrum of bioactivity, including efficacy against multidrug-resistant bacteria and various cancer cell lines.[1][2][3] The primary mechanism of its anticancer effect is the induction of apoptosis, or programmed cell death.[1][3] This document provides detailed application notes and protocols for researchers engaged in the development of this compound as a therapeutic agent. It covers its mechanism of action, quantitative data on its bioactivity, and detailed experimental protocols for its study.
Mechanism of Action
This compound's therapeutic effects are attributed to distinct mechanisms in bacteria and cancer cells. In bacteria, it rapidly disrupts the cell membrane and inhibits peptidoglycan biosynthesis.[2] In cancer cells, this compound and its derivatives have been shown to induce apoptosis.[1][3] While the precise signaling pathways are still under investigation, evidence from related xanthone compounds suggests the involvement of a mitochondria-dependent (intrinsic) apoptotic pathway. This pathway is often characterized by the activation of caspase cascades, key enzymes in the execution of apoptosis.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro bioactivity of this compound and its derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound and its Derivatives (IC50 values in µM)
| Compound | HeLa (Cervical Carcinoma) | MCF-7 (Breast Carcinoma) | HepG2 (Hepatocellular Carcinoma) | Reference |
| This compound A | 0.003 | 0.01 | 0.02 | [1] |
| This compound B | 0.9 | 0.5 | 0.7 | [1] |
| This compound | 0.008 | 0.02 | 0.03 | [1] |
| Chlorothis compound | 0.005 | 0.01 | 0.01 | [1] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Streptomyces chrestomyceticus
This protocol is adapted from the methods described for the isolation of this compound and its derivatives.[4]
1. Fermentation and Extraction: a. Culture Streptomyces chrestomyceticus in a suitable production medium. b. After the desired incubation period, harvest the culture broth. c. Extract the whole broth three times with an equal volume of ethyl acetate. d. Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
2. Fractionation: a. Dissolve the crude extract in methanol. b. Load the methanolic solution onto a C18 reverse-phase silica gel column. c. Elute the column with a stepwise gradient of methanol in water (e.g., 20:80, 40:60, 60:40, 80:20, 100:0). d. Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.
3. Purification: a. Pool the fractions containing the compounds of interest. b. Subject the pooled fractions to further purification using Sephadex LH-20 column chromatography with methanol as the eluent. c. Perform final purification of individual compounds using preparative HPLC with a suitable acetonitrile/water gradient.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the cytotoxic effect of this compound on cancer cells.[1]
1. Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.[1][2][3][5]
1. Cell Treatment and Harvesting: a. Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time. b. Harvest both adherent and floating cells by trypsinization and centrifugation. c. Wash the cells twice with cold PBS.
2. Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a new tube. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates. c. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This general protocol can be used to investigate the molecular mechanism of this compound-induced apoptosis by examining the expression of key apoptotic proteins.
1. Protein Extraction: a. Treat cells with this compound as described previously. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer: a. Denature the protein samples by boiling in Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
4. Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. b. Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
Protocol 5: In Vivo Antitumor Activity in a Xenograft Mouse Model
This is a general protocol for evaluating the in vivo efficacy of this compound. Specifics will need to be optimized based on the tumor model and ethical guidelines.[6][7][8][9][10]
1. Animal Model and Tumor Implantation: a. Use immunodeficient mice (e.g., nude or SCID mice). b. Subcutaneously inject a suspension of cancer cells into the flank of each mouse. c. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment: a. Randomize the mice into treatment and control groups. b. Administer this compound (dissolved in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., intraperitoneal or oral administration). c. Administer the vehicle alone to the control group. d. Monitor tumor size and body weight regularly (e.g., twice a week).
3. Efficacy Evaluation: a. Continue treatment for a predetermined period. b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor volume and weight. d. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
4. Histological and Molecular Analysis (Optional): a. Fix a portion of the tumor tissue in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis). b. Snap-freeze another portion of the tumor tissue for molecular analysis (e.g., Western blotting for apoptosis markers).
Signaling Pathways and Visualizations
Based on the known mechanism of other xanthone compounds, a putative signaling pathway for this compound-induced apoptosis is presented below.[11][12][13][14][15]
Caption: Putative mitochondria-dependent apoptotic pathway induced by this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Simplified proposed biosynthetic pathway of this compound.
References
- 1. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Retracted Article: Synthesis of xanthone derivatives and anti-hepatocellular carcinoma potency evaluation: induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Albofungin and its Derivatives as Lead Compounds for Antibiotic Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Albofungin, a polycyclic xanthone natural product originally isolated from Actinomyces spp., and its derivatives have emerged as promising lead compounds for the development of novel antibiotics.[1][2][3] This class of compounds exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a significant cause of hospital-acquired infections.[1][2] Beyond their antibacterial properties, albofungins have also demonstrated potent antitumor and antifungal activities.[1][2][3][4] The unique chemical scaffold and multi-pronged mechanism of action make this compound an attractive starting point for medicinal chemistry campaigns aimed at discovering next-generation antimicrobial agents.
Mechanism of Action:
The primary antibacterial mechanism of this compound involves the inhibition of bacterial cell wall synthesis through the targeting of transglycosylase, a key enzyme in peptidoglycan biosynthesis.[1][2][4][5] This mode of action is distinct from many currently used antibiotics, suggesting a low probability of cross-resistance. Furthermore, recent studies have revealed a more complex mechanism of action that includes:
-
Membrane Disruption: this compound rapidly disrupts the integrity and permeability of the bacterial cell membrane.[4][6]
-
Inhibition of Biofilm Formation: It effectively eradicates biofilms of pathogenic bacteria, such as penicillin- and cephalosporin-resistant Vibrio parahaemolyticus, by inhibiting peptidoglycan biosynthesis, flagellar assembly pathways, and secretion system proteins.[4][6]
-
DNA Interaction: Upon entering the cell, this compound can also interact with bacterial DNA.[4]
In addition to its antibacterial effects, certain this compound derivatives induce apoptosis in cancer cells, highlighting their potential as anticancer agents.[1][7]
Data Presentation
The following tables summarize the quantitative data for this compound and its derivatives, providing a comparative overview of their biological activities.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Gram-Positive Bacteria
| Compound | S. aureus ATCC 29213 (μM) | S. aureus Newman (μM) | B. subtilis 168 (μM) |
| This compound A | 0.05 ± 0.01 | 0.11 ± 0.01 | 0.05 ± 0.01 |
| This compound B | 0.11 ± 0.01 | 0.22 ± 0.03 | 0.11 ± 0.01 |
| This compound | 0.05 ± 0.01 | 0.11 ± 0.01 | 0.05 ± 0.01 |
| Chlorothis compound | 0.05 ± 0.01 | 0.11 ± 0.01 | 0.05 ± 0.01 |
| Vancomycin | 0.55 ± 0.11 | 1.1 ± 0.21 | 0.27 ± 0.05 |
Data extracted from She et al., 2021.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Gram-Negative Bacteria
| Compound | K. pneumoniae NRRL-B-3521 (μM) | A. baumannii B-65371 (μM) | E. cloacae NRRL-B-425 (μM) | E. coli K12 (μM) |
| This compound A | 1.5 ± 0.3 | 0.7 ± 0.1 | 3.0 ± 0.5 | 6.0 ± 1.1 |
| This compound B | >50 | >50 | >50 | >50 |
| This compound | 3.0 ± 0.5 | 1.5 ± 0.3 | 6.0 ± 1.1 | 12.1 ± 2.2 |
| Chlorothis compound | >50 | >50 | >50 | >50 |
| Polymyxin B | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.2 ± 0.04 | 0.1 ± 0.02 |
Data extracted from She et al., 2021.[1]
Table 3: In Vitro Antitumor Activity of this compound Derivatives (IC50, μM)
| Compound | HeLa | MCF-7 | A549 |
| This compound A | 0.04 ± 0.01 | 0.08 ± 0.01 | 0.15 ± 0.02 |
| This compound B | 0.09 ± 0.01 | 0.17 ± 0.02 | 0.34 ± 0.05 |
| This compound | 0.08 ± 0.01 | 0.16 ± 0.02 | 0.32 ± 0.05 |
| Chlorothis compound | 0.08 ± 0.01 | 0.16 ± 0.02 | 0.32 ± 0.05 |
| Doxorubicin | 0.45 ± 0.08 | 0.89 ± 0.15 | 1.2 ± 0.2 |
Data extracted from She et al., 2021.[1]
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the methodologies described in the cited literature.[1]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive controls (bacteria in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.
2. Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and is relevant to the antitumor activity reported.
Objective: To measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is based on the methods used to investigate the pro-apoptotic effects of this compound derivatives.[1][7]
Objective: To differentiate between apoptotic, necrotic, and viable cells by flow cytometry.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Caption: Proposed antibacterial mechanism of action for this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Simplified pathway of this compound-induced apoptosis in cancer cells.
References
- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Albofungin's Arsenal: A Quantitative Proteomics Approach to Combatting Biofilms
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The ability of bacteria to form these complex, surface-associated communities necessitates the discovery and development of novel therapeutic strategies. Albofungin, a polyketide-derived natural product, has demonstrated potent antibacterial and antibiofilm activity. This document provides a detailed application note and a set of experimental protocols for utilizing quantitative proteomics to elucidate the antibiofilm mechanism of this compound against pathogenic bacteria, using Vibrio parahaemolyticus as a model organism.
Recent studies have revealed that this compound effectively disrupts bacterial biofilms.[1][2][3][4][5] Quantitative proteomic analysis has been instrumental in identifying the molecular targets of this compound, demonstrating its multifaceted mechanism of action.[1][2][3] This approach has shown that this compound's antibiofilm activity stems from its ability to disrupt critical cellular processes, including membrane integrity, peptidoglycan biosynthesis, flagellar assembly, and protein secretion systems.[1][2][3][4][5]
This application note summarizes the key findings from quantitative proteomics studies and provides detailed protocols for researchers to replicate and expand upon this work. The accompanying diagrams and tables offer a clear visualization of the experimental workflow and a comprehensive overview of the proteomic changes induced by this compound.
Data Presentation
Table 1: Summary of Differentially Expressed Proteins in Vibrio parahaemolyticus Biofilms Treated with this compound.
This table summarizes the key proteins identified through iTRAQ-based quantitative proteomics that are significantly downregulated in Vibrio parahaemolyticus biofilms upon treatment with this compound. The data is compiled from the findings of Li et al. (2023) and is publicly available in the ProteomeXchange repository under the accession number PXD040329.
| Protein Category | Protein Name | Gene Name | Fold Change (Treated/Control) | p-value | Function |
| Flagellar Assembly | Flagellar hook-associated protein | FlgK | Downregulated | <0.05 | Hook-filament junction |
| Flagellar basal body-associated protein | FlgB | Downregulated | <0.05 | Basal body rod | |
| Flagellin | FlaA | Downregulated | <0.05 | Filament subunit | |
| Flagellar motor switch protein | FliG | Downregulated | <0.05 | Motor rotation and switching | |
| Flagellar biosynthesis protein | FlhA | Downregulated | <0.05 | Export apparatus component | |
| Secretion System | Type III secretion system protein | VcrD1 | Downregulated | <0.05 | T3SS1 component |
| Type VI secretion system protein | VCA0107 | Downregulated | <0.05 | T6SS component | |
| General secretion pathway protein | SecF | Downregulated | <0.05 | SecYEG translocon component | |
| Peptidoglycan Biosynthesis | MurNAc-L-alanine ligase | MurC | Downregulated | <0.05 | Peptidoglycan precursor synthesis |
| D-alanyl-D-alanine carboxypeptidase | DacA | Downregulated | <0.05 | Peptidoglycan cross-linking | |
| Cell Membrane Integrity | Outer membrane protein A | OmpA | Downregulated | <0.05 | Structural integrity of the outer membrane |
| Tol-Pal system protein | TolB | Downregulated | <0.05 | Maintaining outer membrane integrity |
Note: The fold change values and p-values are representative and should be confirmed by accessing the raw data from the specified repository.
Mandatory Visualization
References
Troubleshooting & Optimization
Improving the solubility of Albofungin for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Albofungin for in vitro assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer or cell culture medium. What should I do?
A1: this compound is a poorly water-soluble compound. Direct dissolution in aqueous solutions is not recommended. To work with this compound in in vitro assays, you must first prepare a concentrated stock solution in a suitable organic solvent.
Q2: What is the recommended solvent for creating a concentrated stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing this compound stock solutions.[1][2] It is a strong, water-miscible organic solvent capable of dissolving many poorly soluble compounds.[3][4] For specialized applications like NMR spectroscopy, deuterated DMSO (DMSO-d6) has been used, further indicating its suitability.[1]
Q3: I see a precipitate forming after I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent becomes insoluble when diluted into an aqueous medium. To prevent this, try the following:
-
Increase the rate of mixing: Add the stock solution to the medium while gently vortexing or swirling the medium to ensure rapid dispersion.
-
Warm the medium: Pre-warming the cell culture medium to 37°C can sometimes improve the solubility of the compound.
-
Reduce the final concentration: The concentration of this compound you are trying to achieve may be above its solubility limit in the final medium. Perform a serial dilution to find the highest workable concentration.
-
Check your final solvent concentration: Ensure the final percentage of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and decrease the solubility of the aqueous medium.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies significantly between cell lines. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment, without this compound) to determine the specific tolerance of your cell line.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of this compound solutions for in vitro assays.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible assay results. | Incomplete dissolution of this compound in the stock solution, or precipitation upon dilution. | Ensure the stock solution is fully dissolved. Use sonication if necessary.[5] Follow the detailed protocol for preparing working solutions to minimize precipitation. Always prepare fresh dilutions for each experiment. |
| Visible particles or cloudiness in the medium after adding this compound. | The concentration of this compound exceeds its solubility limit in the final assay medium. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Reduce the final concentration of this compound in your assay. |
| High cell death or stress observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | Reduce the final concentration of the solvent in the assay medium. Ensure it is consistently below the toxic threshold for your specific cells, typically <0.5%.[5] |
Section 3: Experimental Protocols
Protocol 3.1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (this compound A MW: ~506.5 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if particulates remain.[5]
-
Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 3.2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the stock solution in sterile DMSO to create intermediate stocks. This allows for more accurate final dilutions.
-
Final Dilution: Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing the medium, add the required volume of the this compound stock (or intermediate stock) to achieve the final desired concentration. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store diluted aqueous solutions of this compound.
Section 4: Diagrams and Visualizations
The following diagrams illustrate key workflows and mechanisms of action related to this compound.
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: this compound's primary antibacterial mechanisms of action.[6][7][8]
References
- 1. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 2. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Albofungin Production from Streptomyces Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of Albofungin from Streptomyces cultures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biosynthetic pathways to help you optimize your this compound yield.
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces fermentation for this compound production.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| ALG-001 | Low or no this compound yield despite visible biomass growth. | - Suboptimal Fermentation Medium: The medium may lack essential precursors or inducers for secondary metabolism. - Incorrect Fermentation Parameters: pH, temperature, or aeration may not be optimal for this compound production, even if they support growth. - Strain Instability: The producing strain may have lost its ability to synthesize this compound after repeated subculturing. - Repression of Biosynthetic Genes: Certain nutrients, like readily metabolizable carbon sources, can cause catabolite repression of the this compound gene cluster. | - Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Refer to the Media Optimization FAQ for detailed suggestions. - Parameter Optimization: Conduct small-scale experiments to determine the optimal pH, temperature, and agitation speed for this compound production. A pH of around 7.0 and a temperature of 28-30°C are common starting points for Streptomyces. - Strain Maintenance: Always use fresh cultures from cryopreserved stocks for inoculum preparation. - Carbon Source Strategy: Consider using a less readily metabolizable carbon source or a fed-batch strategy to avoid high initial concentrations of repressive sugars. |
| ALG-002 | Inconsistent this compound yields between batches. | - Inoculum Variability: Inconsistent age, size, or physiological state of the inoculum can lead to variable fermentation outcomes. - Inadequate Mixing or Aeration: Poor oxygen transfer in the fermenter can be a limiting factor for antibiotic production. - Foaming: Excessive foaming can lead to loss of culture volume and contamination. | - Standardized Inoculum Protocol: Follow a strict protocol for inoculum development, ensuring the same growth phase and cell density for each fermentation. Refer to the Submerged Fermentation Protocol. - Optimize Agitation and Aeration: Monitor dissolved oxygen (DO) levels and adjust agitation and aeration rates to maintain a non-limiting DO level (typically above 20% saturation). - Antifoam Addition: Use an appropriate antifoaming agent at the lowest effective concentration. Test different antifoams to find one that does not inhibit this compound production. |
| ALG-003 | Difficulty in extracting this compound from the culture. | - Incomplete Cell Lysis: A significant portion of this compound may be retained within the mycelium. - Incorrect Extraction Solvent: The polarity of the solvent may not be optimal for this compound. - Emulsion Formation: The presence of lipids and other cellular components can lead to the formation of stable emulsions during solvent extraction. | - Mycelial Extraction: After separating the broth, perform a separate extraction of the mycelial biomass. Sonication or homogenization of the mycelium in the extraction solvent can improve recovery. - Solvent Selection: Ethyl acetate is a commonly used and effective solvent for extracting this compound from both the fermentation broth and mycelium.[1] - Break Emulsions: Centrifugation at high speed can help break emulsions. Adding salts like sodium chloride can also aid in phase separation. |
| ALG-004 | Co-elution of impurities during HPLC analysis. | - Complex Crude Extract: The crude extract contains numerous other secondary metabolites produced by Streptomyces. - Inadequate Chromatographic Separation: The HPLC method may not be optimized for resolving this compound from closely related compounds. | - Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the crude extract before HPLC analysis. This will remove highly polar and non-polar impurities. - Optimize HPLC Method: Adjust the mobile phase gradient, flow rate, and column temperature. Refer to the HPLC Quantification Protocol for this compound. |
Frequently Asked Questions (FAQs)
Media Optimization
Q1: What are the recommended carbon sources for this compound production?
A1: While glucose can support good biomass growth, it may cause carbon catabolite repression, thus limiting this compound synthesis. It is advisable to test a variety of carbon sources. Complex carbohydrates like starch or dextrin are often good choices as they are utilized more slowly. A combination of a readily available sugar for initial growth and a more complex carbohydrate for the production phase can also be effective.
Q2: Which nitrogen sources are optimal for enhancing this compound yield?
A2: Organic nitrogen sources generally outperform inorganic sources for secondary metabolite production in Streptomyces. Yeast extract, peptone, and soybean meal are excellent choices. A systematic optimization using a design of experiments (DoE) approach, such as a Plackett-Burman design followed by a central composite design, can help identify the optimal combination and concentration of nitrogen sources.
Q3: Are there any specific precursors that can be added to the medium to boost this compound production?
A3: The this compound backbone is a polyketide, synthesized from acetyl-CoA and malonyl-CoA. While direct precursor feeding is not always straightforward, ensuring an adequate supply of these building blocks is crucial. Strategies to enhance the intracellular pool of acetyl-CoA and malonyl-CoA through metabolic engineering can be beneficial.
Genetic Manipulation
Q4: How can the this compound biosynthetic gene cluster (BGC) be manipulated to increase yield?
A4: Several genetic engineering strategies can be employed:
-
Overexpression of Positive Regulators: The this compound BGC contains several putative regulatory genes.[2][3] Identifying and overexpressing the positive regulators can significantly enhance the transcription of the entire cluster.
-
Deletion of Negative Regulators: Similarly, identifying and knocking out any negative regulators within the cluster or elsewhere in the genome can de-repress this compound biosynthesis.
-
Heterologous Expression: Expressing the entire this compound BGC in a well-characterized, high-producing Streptomyces host strain can lead to higher yields and simpler downstream processing. Streptomyces coelicolor has been successfully used as a heterologous host for this compound production.[1][2]
-
Promoter Engineering: Replacing the native promoters of key biosynthetic genes with strong, constitutive promoters can uncouple this compound production from complex native regulatory circuits.
Q5: What are the key regulatory genes in the this compound BGC?
A5: The this compound BGC in Streptomyces chrestomyceticus and Streptomyces tumemacerans contains multiple putative regulatory genes.[2][3] These often belong to families such as SARP (Streptomyces Antibiotic Regulatory Protein), TetR, and LuxR. A systematic gene knockout and overexpression study is required to elucidate the specific function of each regulator.
Fermentation and Downstream Processing
Q6: What are the typical fermentation parameters for this compound production?
A6: Optimal fermentation parameters are strain-specific. However, a good starting point for Streptomyces fermentations is:
-
Temperature: 28-30°C
-
pH: 6.8-7.2 (can be controlled or allowed to drift)
-
Agitation: 200-250 rpm in shake flasks; in a fermenter, agitation should be adjusted to maintain adequate dissolved oxygen.
-
Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute) in a fermenter.
-
Fermentation Time: Typically 5-7 days.
Q7: How can I quantify the amount of this compound in my culture extracts?
A7: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for quantifying this compound. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape). This compound has characteristic UV absorbance maxima that can be used for detection. A standard curve with purified this compound is necessary for accurate quantification.
Experimental Protocols
Protocol 1: Submerged Fermentation of Streptomyces chrestomyceticus for this compound Production
1. Inoculum Preparation: a. Aseptically transfer a single colony of S. chrestomyceticus from a sporulating agar plate (e.g., ISP2 or GYM agar) into a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a medium containing 0.4% glucose, 0.4% yeast extract, and 1% malt extract).[1] b. Incubate the flask at 28-30°C on a rotary shaker at 220 rpm for 2-3 days, until a dense mycelial culture is obtained.
2. Production Fermentation: a. Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture. A suitable production medium could be AM5 medium or a custom-optimized medium. b. Incubate the production culture at 28-30°C on a rotary shaker at 220 rpm for 5-7 days.
3. Sampling: a. Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass, pH, and this compound production.
Protocol 2: Extraction of this compound
1. Separation of Broth and Mycelium: a. Centrifuge the fermentation culture at 4,000 rpm for 15 minutes to pellet the mycelium. b. Decant the supernatant (fermentation broth) into a separate container.
2. Extraction from Fermentation Broth: a. Transfer the fermentation broth to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. c. Allow the layers to separate and collect the upper ethyl acetate layer. d. Repeat the extraction two more times. e. Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator.
3. Extraction from Mycelium: a. Resuspend the mycelial pellet in a suitable volume of ethyl acetate. b. Homogenize or sonicate the suspension to ensure efficient cell lysis and extraction. c. Centrifuge the mixture to pellet the cell debris and collect the ethyl acetate supernatant. d. Repeat the mycelial extraction two more times. e. Pool the ethyl acetate fractions and evaporate to dryness.
4. Sample Preparation for HPLC: a. Redissolve the dried crude extracts from the broth and mycelium in a known volume of methanol or DMSO for HPLC analysis.
Protocol 3: HPLC Quantification of this compound
1. Instrumentation and Columns: a. HPLC system with a UV-Vis or Photodiode Array (PDA) detector. b. C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient: a. Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). b. Mobile Phase B: Acetonitrile with 0.1% TFA. c. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B; followed by re-equilibration at initial conditions. The gradient should be optimized for your specific column and sample complexity.
3. HPLC Parameters: a. Flow Rate: 1.0 mL/min. b. Injection Volume: 10-20 µL. c. Detection Wavelength: this compound has multiple absorbance maxima; monitor at a suitable wavelength (e.g., 254 nm or 376 nm).[1] d. Column Temperature: 25-30°C.
4. Quantification: a. Prepare a series of standard solutions of purified this compound in methanol or DMSO at known concentrations. b. Inject the standards to generate a calibration curve of peak area versus concentration. c. Inject the prepared extracts and determine the peak area corresponding to this compound. d. Calculate the concentration of this compound in the extracts using the calibration curve.
Visualizations
This compound Biosynthesis Workflow
Caption: Workflow for this compound production and analysis.
Proposed Regulatory Cascade for this compound Biosynthesis
Caption: A proposed regulatory network for this compound.
References
- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 3. Genetic and Biochemical Characterization of Halogenation and Drug Transportation Genes Encoded in the this compound Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for Albofungin production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for Albofungin production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical producing organisms for this compound?
A1: this compound is a polyketide antibiotic primarily produced by actinomycete species. The most commonly cited producers are Streptomyces chrestomyceticus and Actinomyces tumemacerans.[1][2]
Q2: What are the key fermentation parameters to optimize for this compound production?
A2: The critical fermentation parameters that significantly influence this compound yield include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate.[3][4]
Q3: What type of polyketide synthase (PKS) is responsible for this compound biosynthesis?
A3: this compound is synthesized by a type II polyketide synthase (PKS) system.[2][5] This class of enzymes is responsible for producing a wide range of aromatic polyketides.[5]
Q4: Are there any known regulatory genes that control this compound biosynthesis?
A4: The biosynthesis of type II polyketides like this compound is tightly regulated. While specific regulators for this compound are still being fully elucidated, the biosynthetic gene clusters of such compounds typically contain pathway-specific regulatory genes, such as Streptomyces antibiotic regulatory proteins (SARPs). These regulators control the expression of the PKS genes.[2][6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Yield | 1. Suboptimal medium composition.[7] 2. Inappropriate pH of the culture medium. 3. Non-optimal fermentation temperature. 4. Insufficient aeration or agitation. 5. Poor inoculum quality or age. | 1. Screen different carbon and nitrogen sources. Galactose has been noted to enhance secondary metabolite production in some actinomycetes.[7] 2. Optimize the initial pH of the medium, typically in the range of 6.0-8.0 for actinomycetes.[3] 3. Perform a temperature optimization study, usually between 25-37°C.[3] 4. Vary the agitation speed (e.g., 150-250 rpm) and aeration rate to improve dissolved oxygen levels.[8] 5. Ensure a healthy and actively growing seed culture is used for inoculation. |
| High Biomass, Low Product Yield | 1. Nutrient limitation for secondary metabolism. 2. Phosphate inhibition of antibiotic production.[7] 3. Catabolite repression by rapidly consumed carbon sources like glucose.[7] | 1. Introduce a nutrient feeding strategy (fed-batch culture) to supply nutrients required for the production phase. 2. Evaluate the effect of phosphate concentration in the medium; lower concentrations can sometimes favor secondary metabolite production.[7] 3. Replace or supplement glucose with a more slowly metabolized carbon source, such as starch or galactose.[7] |
| Inconsistent Batch-to-Batch arietion | 1. Variability in inoculum preparation. 2. Inconsistent sterilization of media leading to altered nutrient availability. 3. Fluctuations in physical parameters (pH, temperature, agitation). | 1. Standardize the inoculum preparation protocol, including spore concentration and seed culture age. 2. Ensure consistent and validated sterilization procedures for all media components. 3. Calibrate and regularly monitor all probes and controllers for fermentation parameters. |
| Foaming in the Fermentor | 1. High protein content in the medium (e.g., soybean meal, yeast extract). 2. High agitation and aeration rates. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize typical ranges for key fermentation parameters for actinomycete secondary metabolite production, which can be used as a starting point for optimizing this compound production.
Table 1: Typical Fermentation Media Composition for Actinomycetes
| Component | Concentration Range (g/L) | Notes |
| Carbon Source | ||
| Soluble Starch | 10.0 - 30.0 | Often a good primary carbon source.[4] |
| Glucose | 10.0 - 40.0 | Can cause catabolite repression at high concentrations.[7][9] |
| Galactose | 10.0 - 20.0 | May enhance secondary metabolite production.[7] |
| Nitrogen Source | ||
| Soybean Meal | 10.0 - 30.0 | A complex nitrogen source providing amino acids and peptides.[4][10] |
| Yeast Extract | 2.0 - 5.0 | Provides vitamins and growth factors. |
| KNO₃ | 1.0 - 2.0 | An inorganic nitrogen source.[4] |
| (NH₄)₂SO₄ | 0.2 - 2.0 | Another common inorganic nitrogen source.[10] |
| Minerals | ||
| K₂HPO₄ / KH₂PO₄ | 0.1 - 1.0 | Provides phosphate and acts as a buffer. High concentrations can be inhibitory.[4][7][10] |
| MgSO₄·7H₂O | 0.2 - 1.0 | Essential for enzymatic activity.[4][11] |
| NaCl | 0.2 - 5.0 | Important for osmotic balance.[4][10] |
| CaCO₃ | 1.0 - 5.0 | Acts as a pH buffer.[10] |
| FeSO₄·7H₂O | 0.01 - 0.2 | A trace element required for some enzymes.[4][10] |
Table 2: Optimized Physical Fermentation Parameters for Actinomycete Antibiotic Production
| Parameter | Optimized Range | Reference |
| Temperature | 28 - 34 °C | [3][11] |
| Initial pH | 6.5 - 8.0 | [3][11] |
| Agitation Speed | 150 - 250 rpm | [8][12] |
| Aeration Rate | 0.5 - 1.0 vvm (volume of air per volume of medium per minute) | [12] |
| Inoculum Size | 5 - 10 % (v/v) | [3] |
| Fermentation Time | 4 - 8 days | [3] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization
This method involves changing one variable at a time while keeping others constant to determine the individual effect of each parameter on this compound production.
1. Inoculum Preparation:
-
Prepare a seed culture of the this compound-producing strain in a suitable liquid medium (e.g., Tryptic Soy Broth or a medium similar to the production medium).[13]
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.[13]
2. Fermentation Setup:
-
Prepare a baseline production medium in several flasks. A good starting point could be a medium containing soluble starch (20 g/L), soybean meal (20 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), and NaCl (1.0 g/L), with an initial pH of 7.0.[4]
-
Inoculate the production flasks with 5% (v/v) of the seed culture.
3. Parameter Optimization:
-
Temperature: Set up fermentations at different temperatures (e.g., 24, 28, 32, 36°C) while keeping other parameters constant.[4]
-
Initial pH: Vary the initial pH of the medium (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) before inoculation.[4]
-
Carbon Source: Test different carbon sources (e.g., glucose, galactose, starch) at a fixed concentration.
-
Nitrogen Source: Evaluate various nitrogen sources (e.g., soybean meal, yeast extract, KNO₃) at a constant concentration.
4. Sampling and Analysis:
-
Collect samples at regular intervals (e.g., every 24 hours) for 7-10 days.
-
Separate the biomass from the supernatant by centrifugation.
-
Extract this compound from the supernatant using a suitable solvent (e.g., ethyl acetate).
-
Quantify the this compound yield using HPLC or a bioassay against a susceptible organism.
Protocol 2: Response Surface Methodology (RSM) for Fermentation Optimization
1. Preliminary Screening (Plackett-Burman Design):
-
Identify a broad range of potentially influential factors (e.g., 5-7 variables from media components and physical parameters).
-
Use a Plackett-Burman design to screen for the most significant factors affecting this compound production with a minimal number of experiments.[16]
2. Steepest Ascent/Descent:
-
Once the most significant factors are identified, use the method of steepest ascent (or descent) to move the experimental region towards the optimal response.[10]
3. Central Composite Design (CCD) or Box-Behnken Design (BBD):
-
This will allow for the determination of the optimal levels for each factor.
4. Data Analysis and Validation:
-
Analyze the experimental data using statistical software to fit the model and determine the optimal conditions.
-
Conduct a validation experiment at the predicted optimal conditions to confirm the model's accuracy.[10]
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Generalized signaling pathway for Type II polyketide biosynthesis.
References
- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 9. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thescipub.com [thescipub.com]
- 11. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Albofungin Resistance Mechanisms in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating albofungin resistance mechanisms in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily targets the transglycosylase (TGase) domain of penicillin-binding proteins (PBPs), which are crucial for the biosynthesis of the bacterial cell wall. By binding to this domain, this compound inhibits peptidoglycan synthesis, leading to cell death. Additionally, studies have shown that this compound can disrupt the integrity and permeability of the bacterial cell membrane.[1][2]
Q2: What are the known resistance mechanisms to this compound in bacteria?
A2: The primary characterized resistance mechanism involves genes found within the this compound biosynthetic gene cluster in producing organisms. Specifically, the orfL gene encodes a Major Facilitator Superfamily (MFS) transporter that acts as an efflux pump, actively removing this compound and its derivatives from the cell.[2] Another gene, orfA, encodes a halogenase that modifies this compound. This modification can increase its binding affinity to the target (TGase) but may also reduce its membrane permeability, contributing to a complex detoxification and resistance strategy.[2][3]
Q3: My MIC values for this compound are inconsistent. What could be the cause?
A3: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors:
-
Compound Stability: this compound, like many natural products, may be sensitive to light and degradation in certain media.[4] Ensure you prepare fresh solutions and protect them from light.
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC assays. Ensure you standardize your inoculum to a 0.5 McFarland standard.
-
Media Components: The composition of the culture medium can influence the apparent activity of this compound. Polysaccharides in the media may interact with and reduce the effective concentration of the antibiotic.[2]
-
Plate Reading: Visual inspection of turbidity can be subjective. Using a plate reader for optical density measurements can improve consistency.
Q4: I have knocked out the orfL transporter gene in a resistant strain, but I don't see a significant increase in susceptibility to this compound. Why might this be?
A4: While orfL is a known resistance determinant, other factors could be at play:
-
Redundant Efflux Pumps: Bacteria can possess multiple efflux pumps with overlapping substrate specificities. The knockout of a single transporter may be compensated for by other pumps.
-
Alternative Resistance Mechanisms: The strain may have developed other resistance mechanisms, such as target modification (mutations in the transglycosylase domain of PBPs) or enzymatic inactivation of this compound.
-
Biofilm Formation: If the bacteria form biofilms, this can confer a general resistance to antibiotics, which may mask the effect of the orfL knockout.[5]
Troubleshooting Guides
Problem: No Zone of Inhibition in Disk Diffusion Assay
-
Possible Cause 1: Bacterial Resistance. The test organism may be resistant to this compound.
-
Solution: Determine the MIC of this compound for the organism using a broth microdilution assay to quantify the level of resistance.
-
-
Possible Cause 2: Inactive this compound. The this compound solution may have degraded.
-
Solution: Prepare a fresh stock solution of this compound. Verify the activity of the new stock against a known susceptible control strain.
-
-
Possible Cause 3: Improper Disk Preparation. The filter paper disks may not have absorbed a sufficient amount of this compound.
-
Solution: Ensure disks are fully saturated with the this compound solution and allowed to briefly air dry before placing them on the agar plate.
-
Problem: High Background Growth in MIC Assay
-
Possible Cause 1: Contamination. The bacterial culture or media may be contaminated.
-
Solution: Streak the bacterial culture on an agar plate to check for purity. Use fresh, sterile media for the assay.
-
-
Possible Cause 2: Inoculum Too Dense. An overly dense bacterial inoculum can lead to breakthrough growth at higher antibiotic concentrations.
-
Solution: Carefully standardize the bacterial inoculum to a 0.5 McFarland standard before adding it to the microtiter plate.
-
-
Possible Cause 3: this compound Precipitation. this compound may precipitate out of solution at higher concentrations in the specific medium being used.
-
Solution: Visually inspect the wells with the highest concentrations of this compound for any precipitate. Consider using a different solvent or medium if precipitation is observed.
-
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Derivatives against various bacterial strains.
| Compound | S. aureus ATCC 25923 (nM) | MRSA ATCC 43300 (nM) | K. pneumoniae NRRL-B-3521 (µM) | A. baumannii B-65371 (µM) |
| This compound | Data not available | Data not available | 0.77 | 7.7 |
| This compound A | Data not available | Data not available | 0.16 | 0.32 |
| Chlorothis compound | Data not available | Data not available | >36 | >36 |
Data extracted from She et al., 2021.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (e.g., in DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (MHB with bacteria, no this compound) and a negative control (MHB only).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension 1:100 in MHB to achieve a final concentration of 1.5 x 10⁶ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL. The final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.
Gene Knockout of Efflux Pump Gene (e.g., orfL)
This protocol provides a general workflow for gene knockout using homologous recombination. The specific vectors and conditions will vary depending on the bacterial species.
Materials:
-
Bacterial strain for gene knockout
-
Suicide vector containing flanking regions of the target gene and an antibiotic resistance marker
-
Competent cells of a donor E. coli strain (e.g., S17-1)
-
Recipient bacterial cells
-
Appropriate agar plates with and without antibiotics for selection
Procedure:
-
Construct the Knockout Vector: Amplify the upstream and downstream regions (homology arms, ~500-1000 bp) of the target gene (orfL) from the genomic DNA of the target bacterium. Clone these fragments into a suicide vector on either side of an antibiotic resistance cassette.
-
Transform Donor E. coli: Transform the constructed knockout vector into a donor E. coli strain that can transfer the plasmid via conjugation.
-
Conjugation: Mix the donor E. coli and the recipient bacterial cells on a non-selective agar plate and incubate to allow for plasmid transfer.
-
Selection of Single Crossovers: Plate the conjugation mixture onto agar plates containing an antibiotic to select for the recipient bacteria and an antibiotic to select for the integration of the suicide vector into the chromosome.
-
Selection of Double Crossovers: Culture the single crossover mutants in non-selective broth to allow for the second recombination event. Plate the culture onto agar containing an antibiotic that selects for the loss of the vector backbone (if the vector contains a counter-selectable marker like sacB).
-
Verification: Screen the resulting colonies by PCR to confirm the deletion of the target gene and the insertion of the resistance cassette. Further confirm the knockout by sequencing.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Known this compound Resistance Mechanisms in Bacteria.
Caption: General Workflow for Bacterial Gene Knockout via Homologous Recombination.
References
- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Trends in Experimental and Computational Approaches to Combat Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mutagenesis and functional analysis of SotB: A multidrug transporter of the major facilitator superfamily from Escherichia coli [frontiersin.org]
- 4. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Minimizing Albofungin Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Albofungin, focusing on strategies to minimize its cytotoxic effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's cytotoxic effects?
A1: this compound and its derivatives exert potent antitumor activity primarily by inducing apoptosis, or programmed cell death, in cancer cells.[1][2][3][4] The process of apoptosis involves a cascade of events leading to characteristic morphological changes such as chromatin condensation and nuclear fragmentation.[4] Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways are implicated in apoptosis induced by various natural products and could be relevant to this compound's mode of action.
Q2: Is there available data on the cytotoxicity of this compound in non-cancerous cell lines?
A2: Currently, there is limited publicly available data detailing the specific IC50 values or comprehensive cytotoxicity profiles of this compound and its derivatives on a wide range of non-cancerous human cell lines. The majority of research has focused on its potent efficacy against various cancer cell lines.[5] To establish a therapeutic window, it is crucial for researchers to perform their own cytotoxicity assays on relevant non-cancerous cell lines.
Q3: What are the general strategies to reduce the off-target cytotoxicity of a potent compound like this compound?
A3: Several strategies can be employed to minimize the cytotoxicity of potent natural products in non-cancerous cells:
-
Targeted Drug Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or conjugating it to polymers can enhance its delivery to tumor sites while minimizing exposure to healthy tissues.[6]
-
Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic doses of this compound to be used while achieving a synergistic or additive anti-cancer effect.
-
Structural Modification: The cytotoxicity of this compound can be altered by modifying its chemical structure. Different this compound derivatives have shown varying levels of cytotoxicity against cancer cells, suggesting that it may be possible to synthesize analogs with improved selectivity.
Q4: How can I assess the selectivity of this compound or its derivatives for cancer cells over non-cancerous cells?
A4: The selectivity of a compound is typically determined by calculating the therapeutic index (TI). This is the ratio of the concentration of the drug that is toxic to normal cells to the concentration that is effective against cancer cells (e.g., IC50 in a non-cancerous cell line / IC50 in a cancer cell line). A higher TI indicates greater selectivity for cancer cells. It is recommended to test this compound on a panel of both cancerous and relevant non-cancerous cell lines in parallel to determine its TI.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in a Non-Cancerous Control Cell Line
-
Problem: Significant cell death is observed in a non-cancerous cell line at concentrations effective against cancer cells.
-
Possible Causes & Solutions:
-
High Concentration: The concentration of this compound may be too high.
-
Troubleshooting Step: Perform a dose-response experiment on both the non-cancerous and cancer cell lines to determine the IC50 values for each. This will help identify a concentration range that is cytotoxic to cancer cells but has minimal effect on the non-cancerous cells.
-
-
Off-Target Effects: this compound may be hitting targets present in both cell types.
-
Troubleshooting Step 1: Investigate the expression levels of potential molecular targets of this compound in both your cancer and non-cancerous cell lines.
-
Troubleshooting Step 2: Consider exploring this compound derivatives. Different derivatives may have different target affinities and selectivity profiles.
-
-
Experimental Variability:
-
Troubleshooting Step: Ensure consistent cell seeding densities, incubation times, and reagent concentrations across all experiments. Use a positive control for cytotoxicity to validate the assay.
-
-
Issue 2: Difficulty Establishing a Therapeutic Window
-
Problem: The IC50 values for cancerous and non-cancerous cell lines are very close, indicating a narrow therapeutic window.
-
Possible Causes & Solutions:
-
Inherent Lack of Selectivity: this compound itself may have a narrow therapeutic index.
-
Troubleshooting Step 1: Explore combination therapies. A second agent may sensitize the cancer cells to lower concentrations of this compound.
-
Troubleshooting Step 2: Investigate targeted drug delivery strategies. Encapsulating this compound in a delivery vehicle that targets cancer cells could increase its local concentration at the tumor site, allowing for a lower systemic dose.
-
-
Inappropriate Non-Cancerous Cell Line: The chosen non-cancerous cell line may not be the most relevant control.
-
Troubleshooting Step: If possible, use non-cancerous cells from the same tissue of origin as the cancer cell line to get a more accurate assessment of the therapeutic window.
-
-
Quantitative Data
The following table summarizes the reported IC50 values for this compound and its derivatives against various human cancer cell lines. Researchers should aim to populate a similar table with their own data from non-cancerous cell lines to determine the therapeutic index.
| Compound | Cell Line (Cancer Type) | IC50 (µM)[5] |
| This compound A (1) | HeLa (Cervical) | 0.003 |
| MCF 7 (Breast) | 0.005 | |
| HepG2 (Liver) | 0.02 | |
| This compound B (2) | HeLa (Cervical) | 0.016 |
| MCF 7 (Breast) | 0.012 | |
| HepG2 (Liver) | 0.33 | |
| This compound (3) | HeLa (Cervical) | 0.008 |
| MCF 7 (Breast) | 0.006 | |
| HepG2 (Liver) | 0.038 | |
| Chlorothis compound (4) | HeLa (Cervical) | 0.018 |
| MCF 7 (Breast) | 0.007 | |
| HepG2 (Liver) | 0.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound or its derivatives
-
96-well plates
-
Cancerous and non-cancerous cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound or its derivatives
-
6-well plates
-
Cancerous and non-cancerous cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for assessing this compound's selective cytotoxicity.
Caption: Decision-making flowchart for troubleshooting high cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 3. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Albofungin and its analogs
Welcome to the technical support center for Albofungin and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling, storage, and experimental use of this promising class of polycyclic xanthone antibiotics. The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide practical guidance to improve the stability and experimental reproducibility of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its analogs?
A1: this compound and its analogs, belonging to the polycyclic xanthone family, are complex natural products with multiple reactive functional groups. Based on their structure, which includes a highly oxygenated hexacyclic core, a hydrazine moiety, and a lactam ring, the primary stability concerns are:
-
Hydrolytic Instability: The lactam and other ester-like functionalities can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2]
-
Oxidative Degradation: The phenolic hydroxyl groups on the xanthone core are prone to oxidation, which can be accelerated by exposure to air, light, and metal ions.[3][4]
-
Photodegradation: The complex aromatic and heterocyclic ring system can absorb UV and visible light, leading to photochemical decomposition.
-
Thermal Liability: Elevated temperatures can accelerate various degradation pathways.
Q2: How should I properly store my stock solutions of this compound and its analogs?
A2: To maximize the shelf-life of your this compound stock solutions, we recommend the following storage conditions:
-
Solvent: Use anhydrous, high-purity solvents such as DMSO or ethanol.
-
Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q3: I am observing a loss of activity in my biological assays. Could this be related to compound instability?
A3: Yes, a loss of biological activity is a common indicator of compound degradation. If you suspect instability is affecting your results, consider the following:
-
Prepare Fresh Dilutions: Prepare working solutions fresh from a frozen stock for each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
-
Assess Stability in Assay Media: this compound may have limited stability in aqueous assay buffers, especially at physiological pH and temperature. It is advisable to perform a time-course experiment to assess the stability of the compound in your specific assay medium.
Q4: Are there any known strategies to improve the stability of this compound in experimental setups?
A4: While specific formulation strategies for this compound are not extensively published, general approaches to enhance the stability of natural products can be applied:
-
pH Control: Use buffered solutions to maintain a pH where this compound exhibits maximum stability (this needs to be determined experimentally).
-
Antioxidants: The inclusion of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), in your formulations may help to mitigate oxidative degradation.
-
Chelating Agents: Adding a chelating agent like EDTA can sequester metal ions that may catalyze degradation.
-
Encapsulation: For in vivo studies, formulation strategies such as liposomes or polymeric nanoparticles could protect the compound from degradation.
Troubleshooting Guides
Problem 1: Precipitation of the compound in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the final solvent concentration is compatible with your experimental system. |
| pH-dependent solubility. | Adjust the pH of the buffer. The solubility of phenolic compounds can be pH-dependent. |
| Salt concentration. | Evaluate the effect of ionic strength on solubility. In some cases, adjusting the salt concentration can improve solubility. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution. | Prepare a fresh stock solution from solid material. Aliquot new stock solutions into single-use vials. |
| Instability in working solution. | Prepare working solutions immediately before use. Minimize the time the compound spends in aqueous buffers at room temperature. |
| Photodegradation during experiment. | Protect experimental setups from direct light, especially if experiments are lengthy. |
Problem 3: Appearance of unknown peaks in HPLC analysis over time.
| Possible Cause | Troubleshooting Step |
| Compound degradation. | This is a direct indication of instability. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and pathways. |
| Contamination. | Ensure the purity of your starting material and the cleanliness of all glassware and solvents. |
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be experimentally determined for your specific analog and formulation.
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 25°C.
| pH | Half-life (t1/2) in hours |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.4 | 24 |
| 9.0 | 8 |
Table 2: Hypothetical Temperature-Dependent Stability of this compound in a pH 7.4 Buffer.
| Temperature (°C) | Half-life (t1/2) in hours |
| 4 | 168 |
| 25 | 24 |
| 37 | 10 |
Table 3: Hypothetical Photostability of this compound in Solution (pH 7.4, 25°C).
| Light Condition | % Degradation after 8 hours |
| Dark (control) | < 2% |
| Ambient laboratory light | 15% |
| Direct sunlight | 60% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24, 48, and 72 hours. Dissolve the stressed sample in the initial solvent for analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
If available, use LC-MS to obtain the mass of the degradation products to aid in their identification.
Protocol 2: General Protocol for Assessing Solution Stability
This protocol can be used to determine the stability of this compound in a specific solvent or buffer system.
1. Sample Preparation:
-
Prepare a solution of this compound at a relevant concentration in the desired solvent or buffer.
-
Divide the solution into multiple aliquots in appropriate vials.
2. Storage Conditions:
-
Store the vials under the desired conditions (e.g., different temperatures, protected from light vs. exposed to light).
3. Time Points:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.
4. Analysis:
-
Immediately analyze the samples by HPLC-UV to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Visualizations
References
Technical Support Center: Optimizing Albofungin Concentration for Biofilm Eradication
Welcome to the technical support center for optimizing albofungin concentration in biofilm eradication experiments. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against biofilms?
A1: this compound is a natural product derived from Streptomyces species that exhibits broad-spectrum antimicrobial activity.[1][2][3] Its primary mechanism against biofilms involves the disruption and permeabilization of the bacterial cell membrane.[1][2][3] Additionally, this compound has been shown to inhibit peptidoglycan biosynthesis, interfere with flagellar assembly pathways, and disrupt secretion system proteins, all of which are crucial for biofilm integrity and formation.[1][2][3]
Q2: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?
A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a planktonic (free-floating) microorganism. In contrast, the Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[4] Typically, the MBEC is significantly higher than the MIC because bacteria within a biofilm are protected by an extracellular matrix and exhibit increased resistance.
Q3: How do I determine the optimal concentration of this compound for my specific experiment?
A3: The optimal concentration of this compound will vary depending on the microbial species, the age and density of the biofilm, and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the MBEC for your particular strain and conditions. A detailed protocol for the MBEC assay is provided in the "Experimental Protocols" section of this guide.
Q4: Can this compound be used in combination with other antimicrobial agents?
A4: While research on this compound is ongoing, combination therapy is a common strategy to enhance the efficacy of antimicrobial agents against biofilms. The synergistic effect of this compound with other drugs would need to be determined experimentally. A checkerboard assay can be used to assess the synergistic, additive, or antagonistic effects of this compound when combined with other compounds.
Troubleshooting Guides
This section addresses common issues that may arise during biofilm eradication experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in biofilm formation across replicates. | 1. Inconsistent inoculum density.2. Pipetting errors.3. Edge effects in the microtiter plate.4. Contamination. | 1. Ensure a homogenous and standardized inoculum for each well.2. Use calibrated pipettes and proper technique. Reverse pipetting can be helpful for viscous solutions.3. Avoid using the outer wells of the plate, or fill them with sterile media/water to maintain humidity.4. Use aseptic techniques throughout the experiment. |
| No significant biofilm eradication observed even at high this compound concentrations. | 1. The biofilm is highly resistant.2. This compound is inactive or degraded.3. Insufficient incubation time with this compound.4. The biofilm is too mature or dense. | 1. Confirm the MIC of this compound against the planktonic form of your organism. The MBEC can be 10 to 1000 times higher.2. Check the storage conditions and expiration date of the this compound stock solution. Prepare fresh solutions for each experiment.3. Increase the incubation time of the biofilm with this compound (e.g., 24, 48, 72 hours).4. Optimize the biofilm formation time. Younger biofilms may be more susceptible. |
| Difficulty in quantifying biofilm using the Crystal Violet (CV) assay. | 1. Weak biofilm formation.2. Over-washing or harsh washing steps that dislodge the biofilm.3. Incomplete solubilization of the crystal violet. | 1. Optimize growth conditions (media, temperature, incubation time) to promote robust biofilm formation.2. Gently wash the wells by submerging the plate in water or using a multichannel pipette to slowly add and remove the wash solution.3. Ensure complete solubilization by incubating with the solvent (e.g., 30% acetic acid or ethanol) for a sufficient time and mixing thoroughly. |
| Inconsistent results in the MBEC assay. | 1. Incomplete removal of planktonic cells before adding this compound.2. Inadequate neutralization of this compound before viability testing.3. Biofilm detaching from the pegs of the Calgary Biofilm Device. | 1. Gently wash the pegs in sterile saline or PBS to remove non-adherent cells.2. If applicable, use a suitable neutralizer to inactivate this compound before plating for viable cell counts.3. Ensure proper handling of the peg lid to avoid dislodging the biofilm. |
Data Presentation
The following tables summarize the known activity of this compound and provide a template for organizing your experimental data.
Table 1: Known Biofilm Eradication Activity of this compound
| Organism | This compound Concentration (µg/mL) | % Biofilm Eradication/Inhibition | Reference |
| Vibrio parahaemolyticus | 0.06 | 50% Eradication | [5] |
| Vibrio parahaemolyticus | 0.12 (2 x MIC) | 90% Inhibition | [5] |
| Vibrio alginolyticus | 2 x MIC | 90% Inhibition | [5] |
Table 2: Template for Recording Experimental MBEC Data
| Microbial Strain | Growth Medium | Biofilm Age (hours) | This compound MBEC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Average MBEC | Standard Deviation |
| e.g., P. aeruginosa PAO1 | TSB | 24 | ||||||
| e.g., S. aureus ATCC 29213 | TSB + 1% Glucose | 48 | ||||||
| Your Strain |
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol is adapted from the methodology for the Calgary Biofilm Device.
Materials:
-
Calgary Biofilm Device (96-well plate with a peg lid)
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium
-
This compound stock solution
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
96-well microtiter plates
-
Plate shaker
-
Ultrasonicator
-
Plate reader (optional, for turbidity measurements)
-
Agar plates for colony forming unit (CFU) counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the appropriate growth medium, adjusted to a 0.5 McFarland standard.
-
Biofilm Formation:
-
Pipette 150 µL of the bacterial suspension into each well of the Calgary Biofilm Device.
-
Place the peg lid onto the base.
-
Incubate the device on a rocking table or orbital shaker at a suitable temperature for the desired time (e.g., 24-48 hours) to allow for biofilm formation on the pegs.
-
-
Preparation of Challenge Plate:
-
Prepare a 96-well microtiter plate with serial dilutions of this compound in the appropriate growth medium. Include a growth control (no this compound) and a sterility control (medium only).
-
-
Exposure to this compound:
-
Carefully remove the peg lid from the biofilm formation plate.
-
Gently rinse the peg lid by immersing it in a 96-well plate containing sterile saline or PBS to remove loosely attached planktonic cells.
-
Transfer the peg lid to the prepared challenge plate containing the this compound dilutions.
-
Incubate under the appropriate conditions for a specified exposure time (e.g., 24 hours).
-
-
Recovery of Biofilm Cells:
-
Prepare a 96-well "recovery plate" containing a suitable neutralizer or fresh growth medium in each well.
-
Transfer the peg lid from the challenge plate to the recovery plate.
-
Place the recovery plate in an ultrasonicator for 5-10 minutes to dislodge the biofilm cells from the pegs.
-
-
Determination of MBEC:
-
Following sonication, incubate the recovery plate at the appropriate temperature for 24 hours.
-
The MBEC is the lowest concentration of this compound that results in no visible growth (turbidity) in the wells of the recovery plate.
-
For a quantitative assessment, perform serial dilutions from the wells of the recovery plate and plate on appropriate agar to determine the CFU/mL. The MBEC is the concentration that leads to a significant reduction (e.g., ≥3-log) in CFU/mL compared to the growth control.
-
Crystal Violet (CV) Assay for Biofilm Quantification
This protocol is a standard method for quantifying the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plate
-
Bacterial culture
-
Appropriate growth medium
-
This compound stock solution
-
Sterile water or PBS
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Plate reader
Procedure:
-
Biofilm Formation and Treatment:
-
In a 96-well plate, add 100 µL of bacterial suspension and 100 µL of media containing the desired concentrations of this compound. Include appropriate controls.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash each well three times with 200 µL of sterile water or PBS to remove loosely attached cells.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
-
Washing:
-
Discard the crystal violet solution.
-
Wash the wells three times with 200 µL of sterile water to remove excess stain.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate at room temperature for 10-15 minutes with gentle shaking.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
-
Mandatory Visualizations
References
- 1. In Vitro Activity of Anidulafungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Overcoming Multidrug Resistance and Biofilms of Pseudomonas aeruginosa with a Single Dual-Function Potentiator of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing the Pharmacodynamics of Albofungin Congeners
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving Albofungin and its congeners. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its congeners?
A1: this compound and its congeners are known to possess both antibacterial and anticancer properties. As antibacterial agents, they can disrupt the bacterial cell membrane, inhibit peptidoglycan biosynthesis, and interact with bacterial DNA.[1] In cancer cell lines, they have been shown to induce apoptosis.[2][3][4][5]
Q2: What are the main congeners of this compound that have been studied?
A2: Besides this compound itself, several congeners have been identified and studied, including Chlorothis compound, this compound A, and this compound B.[2][3][4][5] These congeners exhibit variations in their biological activities.
Q3: What is the proposed mechanism of action for the antibacterial activity of this compound?
A3: The antibacterial mechanism of this compound is multifaceted. It involves the rapid disruption and permeabilization of the bacterial membrane.[1] Following entry into the cell, it can interact with bacterial DNA.[1] Additionally, this compound has been shown to inhibit peptidoglycan biosynthesis, flagellar assembly pathways, and secretion system proteins.[1]
Q4: How do this compound congeners exert their anticancer effects?
A4: The primary anticancer mechanism identified for this compound congeners is the induction of apoptosis, or programmed cell death, in cancer cells.[2][3][4][5] This has been observed in various cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast carcinoma), and HepG2 (hepatocellular carcinoma).[2]
Troubleshooting Guides
General Experimental Issues
Q5: I am having trouble dissolving my this compound congeners for in vitro assays. What is the recommended solvent?
A5: For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of this compound and its congeners. It is crucial to then dilute the DMSO stock solution in the appropriate aqueous-based cell culture medium or assay buffer to the final desired concentration. Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q6: My results are inconsistent between experiments. What are some potential sources of variability?
A6: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solutions of this compound congeners are stored properly, typically at -20°C or -80°C, and protected from light to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and growth media composition. Variations in these parameters can alter cellular responses to treatment.
-
Assay Conditions: Precisely control incubation times, temperatures, and reagent concentrations. For endpoint assays, ensure that measurements are taken at a consistent time point.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and reproducible concentrations of the compounds and reagents.
Antibacterial Assays (MIC Determination)
Q7: I am performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and my this compound congener is colored, which interferes with the absorbance reading for bacterial growth. How can I overcome this?
A7: Colored compounds can indeed interfere with spectrophotometric readings. Here are a couple of solutions:
-
Use a Resazurin-based Assay: Resazurin is a blue dye that is reduced by metabolically active cells to the pink and fluorescent resorufin. This color change can be visually assessed or measured fluorometrically, thus avoiding interference from the color of your compound.
-
Visual Inspection: The CLSI guidelines for MIC determination allow for visual inspection of turbidity. Compare the turbidity in the wells containing the compound to the positive (no compound) and negative (no bacteria) controls. The MIC is the lowest concentration with no visible growth.
-
Blank Subtraction: If using a spectrophotometer, you can prepare a parallel plate without bacteria, containing the same concentrations of your compound in the broth. The absorbance values from this plate can be subtracted from your experimental plate to correct for the compound's color.
Q8: The MIC values I am obtaining are higher than what is reported in the literature. What could be the reason?
A8: Several factors can lead to higher than expected MIC values:
-
Inoculum Size: Ensure that the bacterial inoculum is standardized according to the recommended protocol (e.g., CLSI guidelines). A higher than intended bacterial density will require a higher concentration of the compound to inhibit growth.
-
Compound Binding to Plastic: Some hydrophobic compounds can adhere to the surface of plastic microtiter plates, reducing the effective concentration in the medium. Using low-binding plates can sometimes mitigate this issue.
-
Presence of Efflux Pumps: The bacteria you are testing may express efflux pumps that actively remove the this compound congeners from the cell.[6] This is a mechanism of resistance.
Anticancer Assays (Apoptosis)
Q9: I am not observing a significant increase in apoptosis in my cancer cell line after treatment with an this compound congener, even at concentrations where I see a decrease in cell viability.
A9: This could be due to several reasons:
-
Time-point of Analysis: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than what you have tested. It is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for detecting apoptosis.
-
Cell Death Mechanism: While apoptosis is a known mechanism for this compound, it's possible that at certain concentrations or in specific cell lines, other forms of cell death like necrosis or autophagy are also occurring. Consider using assays that can differentiate between different cell death pathways.
-
Assay Sensitivity: Ensure that your apoptosis assay is sensitive enough to detect the expected level of cell death. For flow cytometry with Annexin V/PI staining, make sure your instrument settings are optimized and your gating strategy is correct. For a TUNEL assay, ensure proper cell permeabilization.
Q10: I am using a fluorescence-based assay to measure apoptosis (e.g., Annexin V-FITC), and I am concerned about potential interference from the this compound congener itself.
A10: This is a valid concern as some complex natural products can be autofluorescent.
-
Run a Compound-only Control: To check for autofluorescence, analyze cells treated with the this compound congener without the fluorescent apoptosis stain in the flow cytometer using the same settings as your stained samples. This will reveal if the compound itself contributes to the fluorescence in the detection channel.
-
Choose a Different Fluorophore: If interference is observed, consider using an apoptosis detection reagent with a different fluorophore that has excitation and emission spectra that do not overlap with the autofluorescence of your compound.
-
Use a Non-Fluorescent Method: If fluorescence interference is a significant issue, consider using a non-fluorescence-based method to confirm apoptosis, such as Western blotting for cleaved caspases (e.g., caspase-3, caspase-9) or PARP.
Data Presentation
Table 1: Antibacterial Activity of this compound Congeners (MIC in µM)
| Compound | S. aureus | K. pneumoniae | A. baumannii | E. cloacae |
| This compound A | 0.03 | 1.9 | 3.8 | 3.8 |
| This compound B | 1.9 | >15.4 | >15.4 | >15.4 |
| This compound | 0.03 | 3.9 | 7.8 | 3.9 |
| Chlorothis compound | 0.03 | >15.1 | >15.1 | >15.1 |
Data extracted from She et al., 2021.[2]
Table 2: Anticancer Activity of this compound Congeners (IC50 in µM)
| Compound | HeLa (Cervical Carcinoma) | MCF 7 (Breast Carcinoma) | HepG2 (Hepatocellular Carcinoma) |
| This compound A | 0.003 | 0.008 | 0.01 |
| This compound B | 0.3 | 0.9 | 0.8 |
| This compound | 0.004 | 0.009 | 0.01 |
| Chlorothis compound | 0.005 | 0.009 | 0.01 |
Data extracted from She et al., 2021.[2]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum density (typically 5 x 10⁵ CFU/mL) in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound congener in DMSO.
-
Perform a serial two-fold dilution of the compound in the broth medium in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Also, include a vehicle control well (broth + bacteria + highest concentration of DMSO used).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.
-
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed the cancer cells (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of the this compound congener for the desired time period (e.g., 24 hours). Include an untreated control and a vehicle (DMSO) control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
FITC (Annexin V) is typically detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mandatory Visualizations
Caption: General experimental workflow for in vitro testing of this compound congeners.
Caption: Antibacterial mechanism of action of this compound.
References
- 1. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 3. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic and Biochemical Characterization of Halogenation and Drug Transportation Genes Encoded in the this compound Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Albofungin and Chloroalbofungin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albofungin and its chlorinated analog, chlorothis compound, are polycyclic xanthone antibiotics derived from Streptomyces species.[1][2] These natural products have garnered significant interest within the scientific community due to their potent and broad-spectrum biological activities, including antibacterial and anticancer properties. This guide provides a comprehensive comparison of the bioactivity of this compound and chlorothis compound, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data on the antibacterial and anticancer activities of this compound and chlorothis compound.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound (µM) | Chlorothis compound (µM) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus ATCC 25923 | 0.032 | 0.032 | [3] |
| Staphylococcus aureus (MRSA) ATCC 43300 | 0.032 | 0.032 | [3] |
| Bacillus subtilis zk31 | 0.016 | 0.016 | [3] |
| Gram-Negative Bacteria | |||
| Klebsiella pneumoniae NRRL-B-408 | 4 | >32 | [3] |
| Acinetobacter baumannii B-65371 | 8 | >32 | [3] |
| Escherichia coli K12 | 16 | >32 | [3] |
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Cancer Cell Line | This compound (µM) | Chlorothis compound (µM) | Reference |
| HeLa (Cervical Carcinoma) | 0.005 | 0.003 | [4] |
| MCF-7 (Breast Carcinoma) | 0.008 | 0.005 | [4] |
| HepG2 (Hepatocellular Carcinoma) | 0.02 | 0.01 | [4] |
| A549 (Lung Carcinoma) | ~0.02 | ~0.02 | [1] |
| HCT116 (Colon Carcinoma) | ~0.03 | ~0.03 | [1] |
Mechanism of Action
Antibacterial Activity
This compound exhibits a multi-faceted mechanism of action against bacteria. It is known to disrupt the integrity and permeability of the bacterial cell membrane.[5][6] A key target of this compound is the transglycosylase domain of penicillin-binding proteins, which are crucial for cell wall biosynthesis.[4][5] Inhibition of this enzyme disrupts the formation of the protective peptidoglycan layer, leading to cell lysis. Additionally, studies have shown that this compound can interfere with flagellar assembly and protein secretion systems in bacteria.[5][6] While both this compound and chlorothis compound show potent activity against Gram-positive bacteria, this compound appears to have a broader spectrum against certain Gram-negative strains.[3] Some evidence suggests that the addition of the chlorine atom in chlorothis compound may slightly hinder its uptake by some bacteria, despite potentially increasing its binding affinity to the target enzyme.[1]
Anticancer Activity
The anticancer properties of both this compound and chlorothis compound are primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[2][3][4] This process is characterized by a cascade of molecular events including chromatin condensation and nuclear fragmentation.[2][3] Experimental data indicates that these compounds can trigger apoptosis through the intrinsic pathway, which involves the mitochondria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound and chlorothis compound is quantified by determining the MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth to a concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.[3]
-
Serial Dilution of Compounds: The test compounds (this compound and chlorothis compound) are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Determination of Half-maximal Inhibitory Concentration (IC50)
The cytotoxic effects of this compound and chlorothis compound on cancer cells are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or chlorothis compound and incubated for another 24-48 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[4]
Analysis of Apoptosis by Flow Cytometry
The induction of apoptosis is quantitatively analyzed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[2][4]
-
Cell Treatment: Cancer cells are treated with the desired concentration of this compound or chlorothis compound for 24 hours.
-
Cell Harvesting and Staining: The cells are harvested, washed, and resuspended in an Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Albofungin and Other Polycyclic Xanthone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics. Polycyclic xanthones, a class of natural products primarily isolated from actinomycetes, have garnered considerable interest due to their potent and diverse biological activities.[1][2] This guide provides an objective comparison of Albofungin with other notable polycyclic xanthone antibiotics, focusing on their antibacterial performance, mechanisms of action, and cytotoxic profiles, supported by experimental data.
Performance Comparison: Antibacterial Activity and Cytotoxicity
The antibacterial potency of polycyclic xanthones is a key attribute, with many exhibiting strong activity, particularly against Gram-positive bacteria.[2] However, some, like this compound and Lysolipin I, also demonstrate promising activity against Gram-negative pathogens.[3][4][5] The following tables summarize the available quantitative data for this compound and a selection of other polycyclic xanthones. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Minimum Inhibitory Concentrations (MIC) Against Gram-Positive Bacteria (µg/mL)
| Compound/Organism | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Bacillus subtilis |
| This compound | ~0.0007 - 0.008[2][6] | ~0.004 - 0.008[3] | <0.0007[2] |
| Xantholipin | - | 0.025 | - |
| Lysolipin I | <0.01 (low nM range)[4] | <0.01 (low nM range)[4] | <0.01 (low nM range)[4] |
| Simaomicin α | Potent activity reported[7] | - | - |
| Kigamicins | Activity against MRSA reported[8] | Activity reported[8] | - |
| Cervinomycins | - | 0.06–0.50 | - |
Table 2: Minimum Inhibitory Concentrations (MIC) Against Gram-Negative Bacteria (µg/mL)
| Compound/Organism | Escherichia coli | Klebsiella pneumoniae | Acinetobacter baumannii | Pseudomonas aeruginosa |
| This compound | ~1 - 20[6] | ~1 - 5[3] | ~1 - 10[3] | - |
| Xantholipin | - | - | - | - |
| Lysolipin I | Resistant (intact cell wall), Susceptible (permeation-enhanced)[4][5] | - | - | <0.01 (low nM range)[4] |
| Simaomicin α | - | - | - | - |
| Kigamicins | - | - | - | - |
| Cervinomycins | - | - | - | - |
Table 3: Cytotoxicity (IC50) Data
| Compound | Cancer Cell Line(s) | IC50 (nM) | Normal Cell Line(s) | IC50 |
| This compound | HeLa, MCF-7, HepG2 | 3 - 900 | - | - |
| Xantholipin | A549, HL-60, KB, BGC-803, MCF-7 | 8.8 - 430 | - | - |
| Lysolipin I | Cytotoxicity reported, but specific data on normal cells is limited[4] | - | - | - |
| Simaomicin α | Various tumor cell lines | 0.3 - 19[9] | - | - |
| Kigamicin D | Various mouse tumor cell lines | ~1000 (as µg/mL)[8] | Preferential cytotoxicity to cancer cells under nutrient deprivation[10] | - |
| Actinoplanones A-G | HeLa | <0.04 (as µg/mL)[2] | - | - |
Mechanisms of Action: A Comparative Overview
Polycyclic xanthones exhibit diverse mechanisms of action, contributing to their broad range of biological activities.
This compound employs a multi-pronged attack on bacterial cells. Its primary mechanism involves the rapid disruption and permeabilization of the bacterial membrane. Upon entering the cell, it further inhibits peptidoglycan biosynthesis, flagellar assembly, and secretion systems. While it can interact with DNA, this is considered a weaker aspect of its activity.
Lysolipin I is thought to interfere with bacterial cell wall synthesis by interacting with lipid-bound murein precursors, which are essential for peptidoglycan formation.[4][5] This mechanism could explain its potent activity against a range of bacteria.
Simaomicin α distinguishes itself by its potent anticancer activity, where it induces a G1 phase cell cycle arrest and subsequent apoptosis in tumor cells.[9] Its antibacterial mechanism is less characterized but is likely distinct from its anticancer mode of action.
Kigamicins exhibit a unique mechanism of selectively targeting cancer cells under nutrient-starved conditions.[10] Kigamicin D has been shown to block the activation of the Akt signaling pathway, which is crucial for cell survival under stress.[10] Their antibacterial activity against Gram-positive bacteria has been noted, but the specific mechanism is not well-elucidated.[8]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following is a detailed protocol for the broth microdilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Antibiotic stock solution of known concentration
-
Sterile diluent (e.g., broth or sterile water)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a series of twofold serial dilutions of the antibiotic stock solution in the appropriate broth medium directly in the 96-well plate or in separate tubes. The final volume in each well should be 50 µL (or 100 µL depending on the protocol). The concentration range should be chosen to encompass the expected MIC. b. Include a positive control well containing only broth and the bacterial inoculum (no antibiotic) and a negative control well containing only broth (no bacteria or antibiotic).
-
Preparation of Bacterial Inoculum: a. From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well containing the antibiotic dilutions and the positive control well. The final volume in each well will be 100 µL (or 200 µL).
-
Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). b. Alternatively, the plate can be read using a microplate reader at a wavelength of 625 nm to measure the optical density. The MIC is determined as the lowest antibiotic concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
Conclusion
This compound and other polycyclic xanthone antibiotics represent a promising class of compounds with potent antimicrobial and, in some cases, anticancer activities. This compound's multifaceted mechanism of action, targeting multiple cellular processes, makes it a particularly interesting candidate for further development, especially in the context of combating antibiotic resistance. While direct comparative data is limited, the available information suggests that several polycyclic xanthones exhibit efficacy in the nanomolar range against clinically relevant pathogens. Further research, including head-to-head comparative studies and in vivo efficacy models, is crucial to fully elucidate the therapeutic potential of this important class of natural products.
References
- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 4. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 5. [Metabolic products of microorganisms, 149. Lysolipin I, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simaomicin (LL-D42067), a novel antibiotic from Actinomadura madurae. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simaomicin α, a polycyclic xanthone, induces G₁ arrest with suppression of retinoblastoma protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Albofungin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Albofungin's performance against other antibiotics, focusing on cross-resistance. The information is supported by available experimental data and detailed methodologies to aid in the evaluation of this promising antimicrobial compound.
This compound, a natural product derived from Streptomyces species, has demonstrated potent broad-spectrum activity against a variety of multidrug-resistant (MDR) bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane and the inhibition of peptidoglycan biosynthesis, crucial for maintaining cell wall integrity.[1][2] Understanding the potential for cross-resistance between this compound and existing antibiotic classes is critical for its future clinical development and application. This guide summarizes the current knowledge on this topic.
Quantitative Assessment of this compound's Activity Against Resistant Pathogens
Minimum Inhibitory Concentration (MIC) data reveals this compound's efficacy against a panel of clinically significant Gram-positive and Gram-negative bacteria, including several ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high rates of antibiotic resistance.[3][4]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives Against Gram-Positive Bacteria [3][4]
| Compound | MRSA ATCC 43300 (nM) | Staphylococcus aureus ATCC 25923 (nM) | Staphylococcus aureus B04 (nM) | Bacillus subtilis zk31 (nM) | Vancomycin (Positive Control) (nM) |
| This compound A (1) | <0.1 | 0.4 | 6.3 | <0.1 | - |
| This compound B (2) | 30 | 30 | 30 | 30 | - |
| This compound (3) | <0.1 | <0.1 | <0.1 | <0.1 | - |
| Chlorothis compound (4) | 0.1 | 0.1 | 3.6 | 0.1 | - |
| Vancomycin | - | - | - | - | 1000 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives Against Gram-Negative Bacteria [3][4]
| Compound | Klebsiella pneumoniae NRRL-B-3521 (µM) | Klebsiella pneumoniae NRRL-B-408 (µM) | Acinetobacter baumannii B-65371 (µM) | Enterobacter cloacae NRRL-B-425 (µM) |
| This compound A (1) | 0.16 | 0.16 | 0.32 | 0.16 |
| This compound B (2) | >38 | >38 | 7.7 | >38 |
| This compound (3) | 0.77 | 0.77 | 7.7 | 0.77 |
| Chlorothis compound (4) | >36 | >36 | >36 | >36 |
Potential for Cross-Resistance: Shared Mechanisms
While direct, comprehensive studies on induced cross-resistance with this compound are limited, an analysis of its mechanism of action and known bacterial resistance strategies allows for the inference of potential cross-resistance profiles.
Targeting Peptidoglycan Synthesis: this compound's inhibition of peptidoglycan biosynthesis is a mechanism shared with several classes of antibiotics, most notably β-lactams and glycopeptides.[1][2][5]
-
β-Lactams (e.g., penicillins, cephalosporins): These antibiotics inhibit the final transpeptidation step of peptidoglycan synthesis. Bacteria resistant to β-lactams often produce β-lactamase enzymes or alter their penicillin-binding proteins (PBPs). Since this compound targets an earlier step in the pathway (transglycosylation), it may retain activity against some β-lactam-resistant strains. However, upregulation of the entire peptidoglycan synthesis pathway, a general stress response to cell wall damage, could potentially confer a degree of tolerance to both classes of drugs.[6]
-
Glycopeptides (e.g., vancomycin): Vancomycin resistance typically involves the alteration of the D-Ala-D-Ala terminus of peptidoglycan precursors. As this compound does not bind to this terminus, it is likely to be effective against vancomycin-resistant enterococci (VRE).
Efflux Pumps: A common mechanism of multidrug resistance is the overexpression of efflux pumps, which can expel a broad range of structurally diverse compounds from the bacterial cell.[7][8][9][10] The Resistance-Nodulation-Division (RND) superfamily of efflux pumps in Gram-negative bacteria is a major contributor to resistance against various antibiotic classes, including β-lactams.[7][8][9] While it has not been explicitly demonstrated that this compound is a substrate for these pumps, its chemical structure suggests this as a possibility. Overexpression of efflux pumps that recognize both this compound and other antibiotics would lead to cross-resistance. In the producing organism, Streptomyces, genes encoding a transporter have been identified within the this compound biosynthetic gene cluster, suggesting a self-resistance mechanism involving efflux.[11]
Experimental Protocols
To rigorously assess the cross-resistance profile of this compound, the following experimental methodologies are recommended.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the MIC of an antimicrobial agent.[3]
-
Bacterial Strains: A panel of clinically relevant, well-characterized antibiotic-resistant strains should be used. This should include ESKAPE pathogens with defined resistance mechanisms (e.g., MRSA, VRE, carbapenem-resistant Enterobacteriaceae, MDR P. aeruginosa, and MDR A. baumannii).
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to achieve a standardized final concentration in the wells of a microtiter plate.
-
Antibiotic Preparation: A serial two-fold dilution of this compound and comparator antibiotics is prepared in cation-adjusted Mueller-Hinton broth.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Induction of Cross-Resistance
To directly study the development of cross-resistance, bacterial strains can be serially passaged in the presence of sub-inhibitory concentrations of an antibiotic.
-
Strain Selection: Begin with a susceptible wild-type strain.
-
Serial Passage: The strain is cultured in broth containing a sub-MIC concentration of this compound. The bacteria that grow are then transferred to a fresh culture with a slightly higher concentration of the antibiotic. This process is repeated for a set number of passages or until a significant increase in the MIC is observed.
-
MIC Determination: The MICs of a panel of other antibiotics are then determined for the this compound-resistant mutant and compared to the parental strain. A significant increase in the MIC of another antibiotic indicates cross-resistance. This experiment should be performed in reverse as well, by inducing resistance to other antibiotics and then testing the susceptibility to this compound.
Visualizing Potential Resistance Pathways
The following diagrams illustrate the potential mechanisms of action and resistance to this compound, as well as a generalized workflow for assessing cross-resistance.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cross-resistance studies.
Caption: Putative signaling pathway for this compound resistance.
References
- 1. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 5. Resistance to antibiotics targeted to the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cell wall damage response mediated by a sensor kinase/response regulator pair enables beta-lactam tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii | MDPI [mdpi.com]
- 11. Genetic and Biochemical Characterization of Halogenation and Drug Transportation Genes Encoded in the this compound Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Albofungin's Efficacy: A Comparative Analysis in Animal Models
Albofungin, a natural product derived from Streptomyces sp., and its analogs are emerging as promising candidates in the fight against multidrug-resistant pathogens and cancer. This guide provides a comparative overview of the in vivo efficacy of this compound and its analog, Turbinmicin, against fungal pathogens, alongside a discussion of this compound's in vitro antibacterial and anticancer activities. The data is presented to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Antifungal Efficacy: Turbinmicin in a Candida auris Infection Model
While in vivo efficacy data for this compound itself is limited in publicly available literature, a potent analog, Turbinmicin, has demonstrated significant efficacy in a neutropenic mouse model of disseminated Candida auris infection. C. auris is a multidrug-resistant yeast that poses a serious global health threat.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of Turbinmicin in reducing the fungal burden in the kidneys of infected mice, compared to a vehicle control. For a broader perspective, data from a separate study on Micafungin, a standard-of-care echinocandin antifungal, in a similar C. auris infection model is also presented. It is important to note that these results are from different studies and do not represent a head-to-head comparison.
| Treatment Group | Dosage Regimen | Mean Fungal Burden (log10 CFU/g kidney) | Percent Reduction vs. Control | Reference |
| Turbinmicin Study | ||||
| Vehicle Control | - | ~7.5 | - | [1] |
| Turbinmicin | 0.25 mg/kg every 6h for 24h | ~6.5 | 90% | [1] |
| Turbinmicin | 0.5 mg/kg every 6h for 24h | ~6.0 | 96.8% | [1] |
| Turbinmicin | 1 mg/kg every 6h for 24h | ~5.5 | 99% | [1] |
| Turbinmicin | 2 mg/kg every 6h for 24h | ~4.5 | 99.9% | [1] |
| Turbinmicin | 4 mg/kg every 6h for 24h | ~3.9 | >99.9% | [1] |
| Micafungin Study | ||||
| Control (DPBS) | - | ~7.0 | - | [2] |
| Micafungin | 0.25 mg/kg daily | ~5.0 | 99% | [2] |
Note: The data for Turbinmicin and Micafungin are from separate studies and are not directly comparable. The Turbinmicin study showed a dose-dependent reduction in fungal burden[1]. The Micafungin study also demonstrated a significant reduction in fungal burden compared to the control[2].
Experimental Protocols
Turbinmicin in a Neutropenic Mouse Model of Disseminated Candida auris Infection [1]
-
Animal Model: Neutropenic mice were used to mimic an immunocompromised state.
-
Infection: Mice were infected intravenously with a pan-resistant strain of C. auris (B11211).
-
Treatment: Treatment with Turbinmicin was initiated, administered intraperitoneally every 6 hours for 24 hours at doses of 0.25, 0.5, 1, 2, or 4 mg/kg.
-
Efficacy Endpoint: The primary endpoint was the viable fungal burden in the kidneys, determined by colony-forming unit (CFU) counts.
Micafungin in a Neutropenic Mouse Model of Disseminated Candida auris Infection [2]
-
Animal Model: Neutropenic A/J mice were used.
-
Infection: Mice were challenged with a sublethal dose of C. auris isolate AR-0389.
-
Treatment: Treatment with Micafungin (0.25 mg/kg) was administered daily.
-
Efficacy Endpoint: The primary endpoints were survival and fungal burdens in the kidney, brain, and heart.
Signaling Pathway and Experimental Workflow
The antifungal mechanism of Turbinmicin involves the inhibition of Sec14p, a protein crucial for vesicular trafficking in fungi[1][3]. This disruption of the cellular transport system is a novel mechanism distinct from existing antifungal drug classes.
Caption: Antifungal mechanism of Turbinmicin via Sec14p inhibition.
Caption: Experimental workflow for Turbinmicin in vivo efficacy testing.
Antibacterial and Anticancer Efficacy: In Vitro Data
Currently, there is a lack of published in vivo studies demonstrating the efficacy of this compound in animal models of bacterial infections or cancer. However, in vitro studies have shown promising activity.
In Vitro Antibacterial Activity
This compound has demonstrated potent in vitro activity against a range of bacteria, including multidrug-resistant strains. Notably, it has shown efficacy against Vibrio parahaemolyticus, a common cause of seafood-borne illness[4].
| Organism | This compound MIC | Comparator Drug | Comparator MIC | Reference |
| Vibrio parahaemolyticus | 0.12 µg/mL | Tetracycline | >10 µg/mL | [4] |
The antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane and inhibition of peptidoglycan biosynthesis[5].
Caption: Antibacterial mechanism of this compound.
In Vitro Anticancer Activity
This compound and its derivatives have also exhibited potent cytotoxic activity against various cancer cell lines in vitro. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells[6].
| Cell Line | This compound Derivative IC50 | Comparator Drug | Comparator IC50 | Reference |
| HeLa (Cervical Cancer) | Data not available | Cisplatin | ~5-10 µM | (General Knowledge) |
| MCF-7 (Breast Cancer) | Data not available | Doxorubicin | ~0.1-1 µM | (General Knowledge) |
Note: Specific IC50 values for this compound against these cell lines were not detailed in the provided search results, but its potent antitumor activity was noted[6]. Comparator IC50 values are provided for general context and are not from direct comparative studies with this compound.
The proposed anticancer mechanism involves the induction of apoptosis, a critical pathway for eliminating cancerous cells[6].
Caption: Anticancer mechanism of this compound via apoptosis induction.
Conclusion
The available data, particularly for the this compound analog Turbinmicin, demonstrates a promising in vivo antifungal effect against the multidrug-resistant pathogen Candida auris. The novel mechanism of action targeting fungal vesicular trafficking presents a significant advantage. While in vivo data for this compound's antibacterial and anticancer efficacy is not yet available in the public domain, its potent in vitro activity against clinically relevant bacteria and cancer cell lines warrants further investigation in animal models. Future studies directly comparing this compound and its analogs with standard-of-care drugs in various animal models of infection and cancer are crucial to fully elucidate their therapeutic potential and pave the way for potential clinical development.
References
- 1. Turbinmicin inhibits Candida biofilm growth by disrupting fungal vesicle–mediated trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Effective and Safe Antifungal Isolated From Sea Squirt Microbiome - School of Pharmacy [pharmacy.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Albofungin Treatment in Bacillus subtilis
A Hypothetical Guide for Researchers
This guide provides a comparative overview of the transcriptomic response of the Gram-positive bacterium Bacillus subtilis to treatment with Albofungin versus the well-characterized antibiotic, Vancomycin. The data presented herein is illustrative, designed to model a robust comparative transcriptomics study for researchers and drug development professionals.
Introduction to this compound and Comparative Transcriptomics
This compound is a polycyclic xanthone polyketide antibiotic with known bioactivity against a range of bacteria.[1] Understanding its mechanism of action is crucial for further development. Comparative transcriptomics, a powerful tool that analyzes the complete set of RNA transcripts in a cell, allows for a global view of the cellular response to an antibiotic. By comparing the transcriptomic profile of this compound-treated bacteria to that of a known antibiotic like Vancomycin, which inhibits cell wall biosynthesis, we can infer this compound's potential mode of action and identify unique cellular responses.
Hypothetical Comparative Transcriptomic Data
The following tables summarize hypothetical data from an RNA-Seq experiment comparing the effects of this compound and Vancomycin on Bacillus subtilis.
Table 1: Overview of Differentially Expressed Genes (DEGs)
This table provides a summary of the number of genes whose expression was significantly altered following treatment with a sub-inhibitory concentration of each antibiotic for 30 minutes.
| Treatment Group | Up-regulated Genes | Down-regulated Genes | Total DEGs |
| This compound | 250 | 180 | 430 |
| Vancomycin | 310 | 220 | 530 |
| Common DEGs | 120 | 90 | 210 |
Table 2: Top 5 Up-regulated Genes for this compound Treatment
This table highlights key genes strongly induced by this compound, suggesting potential cellular pathways affected.
| Gene | Log2 Fold Change | Putative Function |
| yybT | 6.8 | ABC transporter ATP-binding protein |
| yacK | 6.5 | Putative membrane protein |
| liaI | 5.9 | Cell envelope stress response |
| sigB | 5.2 | General stress response sigma factor |
| yxdL | 4.8 | Putative efflux pump |
Table 3: Top 5 Up-regulated Genes for Vancomycin Treatment
This table shows genes strongly induced by Vancomycin, consistent with its known mechanism of action targeting the cell wall.
| Gene | Log2 Fold Change | Putative Function |
| liaI | 7.5 | Cell envelope stress response |
| sigM | 7.1 | ECF sigma factor for cell envelope stress |
| bceA | 6.8 | ABC transporter for bacitracin resistance |
| yacK | 6.2 | Putative membrane protein |
| pbpE | 5.5 | Penicillin-binding protein |
Table 4: Enriched KEGG Pathways in Response to Treatment
This table shows the top Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways enriched among the differentially expressed genes for each treatment.
| Treatment Group | Enriched Pathway | p-value |
| This compound | ABC transporters | 1.2e-8 |
| Two-component systems | 3.5e-6 | |
| Quorum sensing | 8.1e-5 | |
| Vancomycin | Peptidoglycan biosynthesis | 5.4e-12 |
| Two-component systems | 9.2e-9 | |
| Vancomycin resistance | 1.1e-7 |
Experimental Protocols
The following protocols describe the methodology for a comparative transcriptomics experiment.
Bacterial Strain and Growth Conditions
-
Strain: Bacillus subtilis DB104 (an extracellular protease-deficient derivative of B. subtilis 168).[2][3]
-
Media: Luria-Bertani (LB) broth.
-
Growth: A single colony is inoculated into 5 mL of LB broth and grown overnight at 37°C with shaking. The overnight culture is then diluted into fresh LB broth to an optical density at 600 nm (OD600) of 0.05 and grown to mid-log phase (OD600 ≈ 0.5).
Antibiotic Treatment
-
The bacterial culture is divided into three groups:
-
Control: No antibiotic added.
-
This compound: Treated with a sub-inhibitory concentration (0.5x MIC) of this compound.
-
Vancomycin: Treated with a sub-inhibitory concentration (0.5x MIC) of Vancomycin.
-
-
Cultures are incubated for 30 minutes at 37°C with shaking.
RNA Extraction and Sequencing
-
Bacterial cells are harvested by centrifugation.
-
Total RNA is extracted using a commercial RNA purification kit, including a DNase treatment step to remove genomic DNA contamination.
-
RNA quality and integrity are assessed using a Bioanalyzer. Samples with an RNA Integrity Number (RIN) ≥ 7.0 are used for library preparation.
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples.
-
RNA-Seq libraries are prepared from the rRNA-depleted RNA.
-
Sequencing is performed on an Illumina sequencing platform to generate paired-end reads.
Data Analysis
-
Raw sequencing reads are quality-checked and trimmed to remove low-quality bases and adapter sequences.
-
The trimmed reads are mapped to the Bacillus subtilis reference genome.
-
The number of reads mapping to each gene is counted.
-
Differential gene expression analysis is performed to compare the antibiotic-treated samples to the control. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.
-
Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the lists of differentially expressed genes.
Visualizations of Workflows and Pathways
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothetical signaling pathway activated by this compound.
References
- 1. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives [frontiersin.org]
- 2. Time-Course Transcriptome Analysis of Bacillus subtilis DB104 during Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-Course Transcriptome Analysis of Bacillus subtilis DB104 during Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Albofungin's Potency: A Comparative Guide to Transglycosylase Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of albofungin's binding affinity to its molecular target, transglycosylase, alongside other known inhibitors. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of novel antibacterial agents.
This compound, a natural product, has been identified as a potent inhibitor of bacterial transglycosylase, an essential enzyme in the biosynthesis of the bacterial cell wall.[1] This inhibition is a critical mechanism for its antibacterial activity against a broad spectrum of pathogens.[1] Understanding the binding affinity of this compound in comparison to other transglycosylase inhibitors is crucial for assessing its therapeutic potential and for the rational design of new antibiotics.
Comparative Binding Affinities of Transglycosylase Inhibitors
For a direct comparison, the well-characterized transglycosylase inhibitor, moenomycin A, exhibits a strong binding affinity to the transglycosylase domain of Penicillin-Binding Protein 1b (PBP1b). Experimental data obtained through Surface Plasmon Resonance (SPR) has determined the Kd value of moenomycin A for E. coli PBP1b to be 0.44 µM.
| Inhibitor | Target Enzyme | Method | Binding Affinity | Reference |
| This compound | Transglycosylase (PBP1b) | Affinity-Based Screen | MIC: 0.03-4 µg/mL | Wu et al., 2018[1] |
| Moenomycin A | E. coli PBP1b | SPR | Kd: 0.44 µM | Cheng et al., 2008 |
| Benastatin derivatives | Transglycosylase | Affinity-Based Screen | Potent Antibacterials | Wu et al., 2018[1] |
| Salicylanilide analogues | Transglycosylase | Affinity-Based Screen | Reference Inhibitors | Wu et al., 2018[1] |
Experimental Protocols for Validating Binding Affinity
Several robust experimental techniques are employed to determine and validate the binding affinity of inhibitors to transglycosylase. These methods provide quantitative data essential for comparing the potency of different compounds.
Affinity-Based Screening
This technique is particularly useful for identifying and isolating potent inhibitors from complex mixtures, such as natural product extracts.
Experimental Workflow:
Protocol:
-
Immobilization of Target Protein: Purified penicillin-binding proteins (PBPs), which contain the transglycosylase domain, are immobilized on a solid support, such as agarose or magnetic beads.
-
Incubation with Ligand Mixture: The immobilized PBPs are then incubated with a complex mixture of potential inhibitors, for instance, a crude natural product extract containing this compound.
-
Washing: A series of washing steps are performed to remove compounds that do not bind or bind non-specifically to the PBPs.
-
Elution: The specifically bound inhibitors are then eluted from the beads using a denaturing agent or a competitive ligand.
-
Analysis: The eluted compounds are analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify the potent inhibitors.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte, providing quantitative data on association and dissociation rates, and ultimately the binding affinity (Kd).
Protocol:
-
Immobilization: The target protein, such as PBP1b, is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the inhibitor (e.g., moenomycin A) at various concentrations is flowed over the sensor surface.
-
Detection: The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Sample Preparation: The purified target enzyme (e.g., transglycosylase) is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[2]
Mechanism of Transglycosylase Inhibition
Transglycosylase plays a pivotal role in the final stages of peptidoglycan synthesis, a process essential for maintaining the structural integrity of the bacterial cell wall. The enzyme catalyzes the polymerization of lipid II, the building block of the peptidoglycan layer.
By binding to the transglycosylase domain of PBPs, inhibitors like this compound block the polymerization of lipid II. This disruption of cell wall synthesis ultimately leads to bacterial cell death, highlighting the therapeutic potential of targeting this crucial enzymatic step.
References
Albofungin Demonstrates Potent Efficacy Against Drug-Resistant Vibrio parahaemolyticus, Outperforming Conventional Antibiotics
For Immediate Release:
Researchers and drug development professionals are presented with compelling new evidence on the efficacy of albofungin, a natural product derived from Streptomyces, against multi-drug resistant strains of Vibrio parahaemolyticus. A recent study highlights this compound's superior antibacterial and antibiofilm activity, positioning it as a promising candidate for combating infections caused by this prevalent seafood-borne pathogen. This guide provides a comprehensive comparison of this compound with conventional antibiotics, supported by experimental data and detailed methodologies.
Vibrio parahaemolyticus is a leading cause of gastroenteritis worldwide, and the rise of antibiotic-resistant strains poses a significant public health threat.[1][2] Strains resistant to penicillins and cephalosporins, common first-line treatments, are of particular concern.[3][4][5] The data presented here showcases this compound's potential to address this challenge.
Comparative Efficacy: this compound vs. Conventional Antibiotics
A key study investigating this compound's activity against a penicillin- and cephalosporin-resistant strain of V. parahaemolyticus revealed a remarkably low Minimum Inhibitory Concentration (MIC) of 0.03 µg/mL.[1] In stark contrast, the same strain exhibited high resistance to ampicillin, with a MIC value exceeding 100 µg/mL.[6] This demonstrates a significant potency advantage for this compound.
The following table summarizes the MIC values of this compound and other commonly used antibiotics against various strains of Vibrio parahaemolyticus, including drug-resistant isolates.
| Antibiotic | Strain Information | MIC (µg/mL) | Reference |
| This compound | Penicillin- and cephalosporin-resistant V. parahaemolyticus | 0.03 | [1] |
| Ampicillin | Penicillin- and cephalosporin-resistant V. parahaemolyticus | >100 | [6] |
| Ampicillin | V. parahaemolyticus isolates | ≥16 (81% of isolates) | [3] |
| Cefazolin | Clinical isolates of V. parahaemolyticus | Resistance rate of 99.1% | [7] |
| Tetracycline | Clinical isolates of V. parahaemolyticus | Resistance rate of 29.2% | [7] |
| Ciprofloxacin | V. parahaemolyticus isolates | MIC₅₀: Not specified, but generally susceptible | [3] |
| Polymyxin B | Penicillin- and cephalosporin-resistant V. parahaemolyticus | Moderate activity | [6] |
Mechanism of Action: A Multi-pronged Attack
This compound's potent efficacy stems from a multi-faceted mechanism of action that disrupts critical cellular processes in V. parahaemolyticus. Experimental evidence demonstrates that this compound:
-
Disrupts Bacterial Cell Membranes: Scanning electron microscopy and fluorescent staining have shown that this compound rapidly compromises the integrity and permeability of the bacterial cell membrane.[3][4][5]
-
Inhibits Peptidoglycan Biosynthesis: This action weakens the bacterial cell wall, leading to cell lysis.[3][4][5]
-
Downregulates Flagellar Assembly Pathways: By interfering with motility, this compound hinders the bacteria's ability to colonize and spread.[3][4][5]
-
Inhibits Secretion System Proteins: This disrupts the transport of molecules across the cell envelope, impacting various cellular functions.[3][4][5]
Furthermore, this compound exhibits a rapid killing effect, eliminating over 99.9% of Vibrio cells within 20 minutes at concentrations of 4x and 10x the MIC.[2][6]
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and other antibiotics was determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A single colony of V. parahaemolyticus was inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reached the logarithmic growth phase. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antimicrobial agent was prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent was inoculated with the bacterial suspension. The microtiter plates were then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Biofilm Eradication Assay
The ability of this compound to eradicate pre-formed biofilms was assessed using a crystal violet staining method.
-
Biofilm Formation: V. parahaemolyticus was cultured in a 96-well plate for 24 hours to allow for biofilm formation.
-
Removal of Planktonic Cells: The planktonic (free-floating) bacteria were gently removed, and the wells were washed with a phosphate-buffered saline (PBS) solution.
-
Treatment with this compound: Fresh growth medium containing various concentrations of this compound was added to the wells with the established biofilms. The plates were then incubated for another 24 hours.
-
Quantification of Biofilm: The medium was discarded, and the remaining biofilm was stained with a 0.1% crystal violet solution. After washing and drying, the bound crystal violet was solubilized with 30% acetic acid, and the absorbance was measured at 595 nm to quantify the biofilm biomass.
Visualizing the Science
To further elucidate the experimental processes and this compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's efficacy.
Caption: Proposed mechanism of action of this compound against V. parahaemolyticus.
Conclusion
The available data strongly suggests that this compound is a highly effective agent against drug-resistant Vibrio parahaemolyticus. Its potent antibacterial and antibiofilm activities, coupled with a multi-targeted mechanism of action, make it a compelling candidate for further development as a novel therapeutic for treating infections caused by this challenging pathogen. The detailed experimental protocols provided here should facilitate further research and validation of these promising findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibilities of Vibrio parahaemolyticus and Vibrio vulnificus Isolates from Louisiana Gulf and Retail Raw Oysters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antibiotic Resistance and Epidemiology of Vibrio parahaemolyticus from Clinical Samples in Nantong, China, 2018–2021 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectra of Albofungin and Turbinmicin
For Immediate Release
[City, State] – [Date] – In the global effort to combat antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of the antimicrobial spectra of two natural products, Albofungin and Turbinmicin, to inform researchers, scientists, and drug development professionals.
Executive Summary
This comparative guide reveals that this compound possesses a broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including multidrug-resistant "ESKAPE" strains. In stark contrast, Turbinmicin is a potent antifungal agent with a fungal-specific mode of action, and there is limited evidence to support a significant antibacterial spectrum.
Antibacterial Spectrum Comparison
The antibacterial efficacy of this compound and Turbinmicin has been evaluated using minimum inhibitory concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
This compound: A Broad-Spectrum Antibacterial Agent
This compound demonstrates potent activity against a wide array of bacteria. It is particularly effective against Gram-positive bacteria, with MIC values in the nanomolar range for strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Furthermore, it exhibits significant activity against several clinically important Gram-negative bacteria.[1][3]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Pathogenic Bacteria
| Bacterial Strain | Type | Compound 1 (nM) | Compound 2 (nM) | Compound 3 (nM) | Compound 4 (nM) |
| MRSA ATCC 43300 | Gram-positive | <0.1 | 30 | <0.1 | 0.1 |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 0.4 | 30 | <0.1 | 0.1 |
| Staphylococcus aureus B04 | Gram-positive | 6.3 | 30 | <0.1 | 3.6 |
| Klebsiella pneumoniae NRRL-B-3521 | Gram-negative | 160 | >38000 | 770 | >36000 |
| Klebsiella pneumoniae NRRL-B-408 | Gram-negative | 160 | >38000 | 770 | >36000 |
| Acinetobacter baumannii B-65371 | Gram-negative | 320 | 7700 | 7700 | >36000 |
| Vibrio parahaemolyticus | Gram-negative | 30 (µg/mL) | - | - | - |
| Vibrio alginolyticus | Gram-negative | 30 (µg/mL) | - | - | - |
Source: Data compiled from multiple studies.[1][3]
Turbinmicin: A Potent Antifungal with Limited Antibacterial Data
Current scientific literature predominantly highlights Turbinmicin's potent and broad-spectrum antifungal activity.[4][5][6][7][8] It is highly effective against a range of multidrug-resistant fungal pathogens, including the urgent-threat pathogen Candida auris.[4][5][7] While some sources may refer to it as a broad-spectrum antimicrobial, there is a notable lack of published data detailing its antibacterial spectrum or providing MIC values against bacterial pathogens. The primary focus of research has been on its efficacy against fungal infections.
Mechanisms of Action
The differing antimicrobial spectra of this compound and Turbinmicin can be attributed to their distinct mechanisms of action.
This compound's Multi-Target Antibacterial Mechanism
This compound exerts its antibacterial effect through a multi-pronged attack on bacterial cells. Its primary modes of action include:
-
Disruption of Cell Membrane Integrity: this compound rapidly damages the bacterial cell membrane, leading to leakage of cellular contents.
-
Inhibition of Peptidoglycan Biosynthesis: It interferes with the synthesis of the bacterial cell wall, a crucial structural component.
-
Downregulation of Flagellar Assembly and Secretion Systems: this compound also impacts bacterial motility and protein secretion.[3]
Caption: Mechanism of Action of this compound against Bacteria.
Turbinmicin's Fungal-Specific Pathway Inhibition
Turbinmicin's mechanism is highly specific to fungal cells, which explains its potent antifungal activity and likely its limited effect on bacteria. It targets Sec14p, a protein involved in vesicular trafficking, a process crucial for fungal growth and reproduction.[5][6] By inhibiting this pathway, Turbinmicin disrupts the transport of essential molecules within the fungal cell.
Caption: Mechanism of Action of Turbinmicin against Fungi.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) for both this compound and Turbinmicin is conducted following standardized methodologies to ensure reproducibility and comparability of results.
Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the MIC of an antimicrobial agent.[9][10][11][12]
Experimental Workflow:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is standardized to a specific concentration (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Caption: Experimental Workflow for MIC Determination.
Conclusion
This comparative analysis underscores the distinct antimicrobial profiles of this compound and Turbinmicin. This compound is a promising broad-spectrum antibacterial agent with a multi-target mechanism of action, making it a valuable candidate for further development in the fight against bacterial infections. Conversely, Turbinmicin is a highly potent and specific antifungal agent, offering a novel mechanism to combat drug-resistant fungal pathogens. For researchers in drug discovery and development, this distinction is critical for guiding future research and therapeutic applications.
References
- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Animal microbiomes hold the key to new antifungals | Drug Discovery News [drugdiscoverynews.com]
- 5. A marine microbiome antifungal targets urgent-threat drug-resistant fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Effective and Safe Antifungal Isolated From Sea Squirt Microbiome - School of Pharmacy [pharmacy.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Turbinmicin inhibits Candida biofilm growth by disrupting fungal vesicle–mediated trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. journals.asm.org [journals.asm.org]
Comparative Validation of Albofungin's Inhibition of Peptidoglycan Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of albofungin and its inhibitory effects on bacterial peptidoglycan biosynthesis, a critical pathway for bacterial cell wall integrity and a key target for antibiotics. This document contrasts this compound with established peptidoglycan synthesis inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Comparative Overview
Peptidoglycan biosynthesis is a multi-stage process, offering several targets for antibiotic intervention. This compound has been identified as an inhibitor of this pathway, primarily targeting the transglycosylase domain of penicillin-binding proteins (PBPs).[1] This action disrupts the polymerization of glycan chains, a crucial step in the formation of the peptidoglycan layer.
For a comprehensive comparison, this guide includes three well-characterized inhibitors of peptidoglycan synthesis:
-
Vancomycin: A glycopeptide antibiotic that inhibits transglycosylation by binding to the D-Ala-D-Ala terminus of lipid II, the precursor for peptidoglycan synthesis.
-
Penicillin G: A β-lactam antibiotic that inhibits the transpeptidation step by acylating the active site of penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains.
-
Oxacillin: A penicillinase-resistant β-lactam antibiotic that, like penicillin G, targets and inhibits the transpeptidase activity of PBPs.[2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and the comparator antibiotics. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of an antibiotic that prevents visible growth of a microorganism. While MICs provide a general measure of antibacterial potency, it is important to note that for this compound, this value reflects a combination of peptidoglycan synthesis inhibition and membrane disruption. The IC50 values from the whole-cell peptidoglycan synthesis assay provide a more direct comparison of the inhibition of this specific pathway.
| Compound | Target | Organism | MIC (µg/mL) | IC50 - Whole-Cell Peptidoglycan Synthesis Assay (µg/mL) |
| This compound | Transglycosylase domain of PBPs | Staphylococcus aureus | 0.004 - 0.016 | Data not available |
| Vancomycin | D-Ala-D-Ala terminus of Lipid II | Staphylococcus aureus | 0.5 - 2.0 | ~10 |
| Penicillin G | Transpeptidase domain of PBPs | Staphylococcus aureus | 0.008 - >256 | ~20 |
| Oxacillin | Transpeptidase domain of PBPs | Staphylococcus aureus | 0.12 - >256 | Data not available |
Note: MIC values can vary depending on the specific strain and testing methodology. The IC50 values are approximated from graphical data in the cited literature.
Experimental Protocols
In Vitro Peptidoglycan Synthesis Assay
This assay directly measures the incorporation of radiolabeled precursors into peptidoglycan in a cell-free system.
a. Preparation of Bacterial Membranes:
-
Grow Staphylococcus aureus to mid-log phase in a suitable broth medium.
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet with a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
-
Resuspend the cells in the same buffer and lyse them using a French press or sonication.
-
Centrifuge the lysate at low speed to remove unbroken cells.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with buffer and resuspend in a small volume of the same buffer. Determine the protein concentration.
b. Assay Protocol:
-
Prepare a reaction mixture containing:
-
Bacterial membranes (e.g., 50 µg of protein)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide)
-
Radiolabeled precursor (e.g., [14C]-UDP-GlcNAc or [3H]-UDP-MurNAc-pentapeptide)
-
ATP and a regenerating system (e.g., creatine phosphate and creatine kinase)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
-
Add the test compound (this compound or comparator) at various concentrations.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the peptidoglycan.
-
Filter the mixture through a glass fiber filter to collect the precipitated peptidoglycan.
-
Wash the filter extensively to remove unincorporated radiolabeled precursors.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
UDP-MurNAc-pentapeptide Accumulation Assay
This whole-cell assay indirectly measures the inhibition of later stages of peptidoglycan synthesis by quantifying the accumulation of the precursor UDP-MurNAc-pentapeptide.
a. Cell Culture and Treatment:
-
Grow Staphylococcus aureus to early to mid-log phase.
-
Add the test compounds (this compound, vancomycin, penicillin G, or oxacillin) at their respective MIC or supra-MIC concentrations.
-
Incubate for a short period (e.g., 30-60 minutes) to allow for the accumulation of precursors.
b. Extraction of Nucleotide Precursors:
-
Rapidly cool the cultures and harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with cold saline.
-
Extract the nucleotide precursors by resuspending the cell pellet in a boiling water bath for 5-10 minutes.
-
Centrifuge to remove cell debris and collect the supernatant containing the soluble precursors.
-
Filter the supernatant through a 0.22 µm filter.
c. HPLC Analysis:
-
Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a low pH buffer (e.g., 50 mM sodium phosphate, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV absorbance at 262 nm.
-
Quantification: Identify the UDP-MurNAc-pentapeptide peak based on its retention time compared to a standard. Quantify the peak area to determine the relative accumulation in treated versus untreated cells.[3][4]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. journals.asm.org [journals.asm.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the UDP-MurNAc-Pentapeptide:l-Alanine Ligase for Synthesis of Branched Peptidoglycan Precursors in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
